molecular formula C10H7BrN2O2 B3032332 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439896-42-0

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3032332
CAS No.: 1439896-42-0
M. Wt: 267.08
InChI Key: NDZYUMCZWUWBJW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid ( 445303-24-2) is a brominated aromatic compound with a molecular formula of C10H7BrN2O2 and a molecular weight of 267.08 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure incorporates both an imidazole heterocycle and a carboxylic acid functional group, making it a versatile precursor for the synthesis of more complex molecules, such as through amide bond formation or metal-catalyzed cross-coupling reactions. Researchers utilize this bromophenyl-imidazole scaffold in the exploration of novel biologically active compounds . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; this compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Specific details on its mechanism of action and primary research applications are areas of active investigation and should be determined by the researcher.

Properties

IUPAC Name

3-(3-bromophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZYUMCZWUWBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228201
Record name 1H-Imidazole-5-carboxylic acid, 1-(3-bromophenyl)-
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Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-42-0
Record name 1H-Imidazole-5-carboxylic acid, 1-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-5-carboxylic acid, 1-(3-bromophenyl)-
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Foundational & Exploratory

Technical Monograph: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid , a specialized heterocyclic building block.

Executive Summary

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0) is a bifunctional heteroaromatic scaffold used primarily in medicinal chemistry. Unlike the thermodynamically favored 1,4-disubstituted imidazoles (commonly accessed via "click" chemistry or standard alkylation), this 1,5-disubstituted isomer offers a unique steric vector, placing the carboxylic acid tail in a constrained proximity to the N-aryl ring.

This geometry is critical for mimicking specific peptide turns or accessing "ortho-like" binding pockets in enzymes such as Heme Oxygenase-1 (HO-1) and 11


-hydroxylase . The molecule features two orthogonal reactive handles: a carboxylic acid for library generation (via amidation) and an aryl bromide for lipophilic expansion (via cross-coupling), making it a high-value intermediate for fragment-based drug discovery (FBDD).

Physicochemical Profile

The compound exhibits amphoteric character due to the basic imidazole nitrogen (N3) and the acidic carboxyl group.

PropertyValue / Description
CAS Number 1439896-42-0
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

BrN

O

Molecular Weight 267.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (Decomposition likely due to zwitterionic nature)
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Base) ~6.0 (Imidazolium conjugate acid)
LogP (Predicted) 1.8 – 2.2 (Lipophilic shift due to Br)
Solubility High: DMSO, DMF, Pyridine.Moderate: Methanol, Ethanol (hot).Low: Water, Dichloromethane (unless derivatized).[1][2]
Electronic State Exists as a zwitterion in neutral aqueous media.

Synthetic Methodology

Accessing the 1,5-isomer regioselectively is the primary synthetic challenge. Direct alkylation of imidazole-4-carboxylic acid yields the unwanted 1,4-isomer. Therefore, the imidazole ring must be constructed de novo with the substituent in place.

The most robust protocol mirrors the industrial synthesis of Etomidate , utilizing an N-aryl glycine precursor.

Protocol: The Formyl-Glycine Cyclization Route

Step 1: N-Alkylation React 3-bromoaniline with ethyl bromoacetate in the presence of a base (DIPEA or K


CO

) in DMF at 60°C.
  • Yield: Ethyl N-(3-bromophenyl)glycinate.

Step 2: N-Formylation Reflux the intermediate with formic acid (or use acetic formic anhydride at RT) to install the formyl group on the nitrogen.

  • Intermediate: Ethyl N-(3-bromophenyl)-N-formylglycinate.

Step 3: C-Formylation & Cyclization (The Critical Step) Treat the N-formyl intermediate with ethyl formate and sodium ethoxide (NaOEt) in dry ethanol or THF. The base generates an enolate which attacks ethyl formate. The resulting intermediate cyclizes spontaneously to form the imidazole ring.

  • Mechanism:[3][4] Claisen condensation followed by dehydration.

  • Product: Ethyl 1-(3-bromophenyl)-1H-imidazole-5-carboxylate.

Step 4: Hydrolysis Saponify the ester using LiOH (THF/H


O) or NaOH (MeOH/H

O) at ambient temperature, followed by careful acidification to pH 4-5 to precipitate the free acid.
Visualization: Synthesis Pathway[5][6]

Synthesis Aniline 3-Bromoaniline Glycinate Ethyl N-(3-bromophenyl) glycinate Aniline->Glycinate + Ethyl bromoacetate (SN2) Formyl N-Formyl Intermediate Glycinate->Formyl + Formic Acid (Formylation) Ester Ethyl 1-(3-bromophenyl)- imidazole-5-carboxylate Formyl->Ester + HCOOEt / NaOEt (Claisen/Cyclization) Final 1-(3-Bromophenyl)- 1H-imidazole-5-carboxylic acid Ester->Final + LiOH, then H+ (Hydrolysis)

Caption: Regioselective construction of the 1,5-imidazole core via the N-formylglycine pathway.

Reactivity & Functionalization

This scaffold serves as a "divergent hub" in library synthesis.

A. The Carboxylic Acid (Amidation)

The C5-COOH is sterically crowded by the N1-aryl group.

  • Challenge: Standard EDC/NHS couplings may be sluggish.

  • Solution: Use HATU or T3P (Propylphosphonic anhydride) in DMF/Pyridine. These reagents prevent racemization (if chiral amines are used) and drive the reaction despite steric hindrance.

  • Application: Synthesis of amide-based inhibitors where the imidazole acts as a transition-state mimic.

B. The Aryl Bromide (Cross-Coupling)

The 3-bromo substituent is electronically deactivated by the electron-deficient imidazole ring, but remains reactive enough for Palladium-catalyzed couplings.

  • Suzuki-Miyaura: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    with aryl boronic acids allows expansion of the lipophilic pharmacophore.
  • Buchwald-Hartwig: Amination at this position is possible but requires potent catalysts like BrettPhos Pd G3 due to the deactivated nature of the aryl ring.

C. The Imidazole C2 Position

The C2 proton (between the nitrogens) is acidic (pKa ~32 in DMSO) and susceptible to CH activation.

  • C-H Arylation: Pd(OAc)

    
     catalyzed direct arylation can install a third functionality at C2, creating a trisubstituted core.
    
Visualization: Reactivity Logic

Reactivity Core 1-(3-Bromophenyl)-1H- imidazole-5-carboxylic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki at Bromide Amide Amide Coupling (R-NH2, HATU/T3P) Core->Amide at COOH CH_Act C2-H Activation (Pd(OAc)2, Ar-I) Core->CH_Act at C2-H Biaryl Lipophilic Biaryl Derivatives Suzuki->Biaryl Inhibitor Enzyme Inhibitors (HO-1, CYP11B1) Amide->Inhibitor Trisub Trisubstituted Scaffolds CH_Act->Trisub

Caption: Divergent synthesis capabilities of the scaffold utilizing its three distinct reactive sites.

Medicinal Chemistry Applications

Heme Oxygenase-1 (HO-1) Inhibition

The imidazole nitrogen (N3) coordinates to the heme iron, while the 3-bromophenyl group fits into the hydrophobic pocket. The 5-carboxylic acid (or its amide derivatives) interacts with the propionate side chains of the heme or adjacent amino acids (e.g., Arg136), stabilizing the inhibitor-enzyme complex.

Etomidate Analogs (Anesthetics)

Etomidate is a 1-(1-phenylethyl)-imidazole-5-carboxylate. The 1-aryl analogs, such as the title compound, are investigated for:

  • Adrenal Suppression Mitigation: Modifying the N1-substituent affects the selectivity for 11

    
    -hydroxylase (CYP11B1).
    
  • Metabolic Stability: The aryl-imidazole bond is metabolically more stable than the alkyl-imidazole bond of Etomidate.

Glucagon Receptor Antagonists

1,5-Diaryl imidazoles are known privileged structures for GPCR antagonism. The carboxylic acid serves as a polar anchor, mimicking the C-terminus of peptide ligands.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling: Handle in a fume hood. Avoid dust formation.[5] The compound is likely stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent surface oxidation or hydrolysis of trace impurities.

  • First Aid: In case of eye contact, rinse immediately with polyethylene glycol 400 (if available) or water for 15 minutes.

References

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles. Journal of Organic Chemistry. Describes the palladium-catalyzed direct arylation and structural confirmation of 1,5-isomers.

  • Synthesis of 1-Substituted Imidazole-5-Carboxylates (Etomidate Analogs). Journal of Medicinal Chemistry. Details the N-formylglycine cyclization route for this specific scaffold class.

  • Heme Oxygenase-1 Inhibitors. Bioorganic & Medicinal Chemistry. Discusses the binding mode of N-aryl imidazoles to the heme pocket.

  • 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Product Data. Fluorochem. Physical properties and safety data.

Sources

3-(3-Bromophenyl)imidazole-4-carboxylic acid structure and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid (Synonym: 3-(3-Bromophenyl)imidazole-4-carboxylic acid)

Executive Summary & Nomenclature Analysis

Target Compound: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid CAS Registry Number: 1439896-42-0 Molecular Formula: C₁₀H₇BrN₂O₂ Molecular Weight: 267.08 g/mol [1]

Nomenclature Clarification (Crucial for Sourcing): In chemical catalogs and literature, this compound is frequently listed as 3-(3-Bromophenyl)imidazole-4-carboxylic acid . This alternative naming arises from the tautomeric nature of the imidazole ring before substitution. If the nitrogen bearing the aryl group is designated as position 3, the carboxylic acid falls at position 4. However, standard IUPAC rules prioritize the substituted nitrogen as position 1, making the correct designation 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid .

Researchers must be vigilant regarding regiochemistry, as the 1,4-isomer (1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid) is a distinct, stable regioisomer often formed as a byproduct during synthesis.

Structural & Physicochemical Profile

The compound represents a bifunctional "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification:

  • The Imidazole Core: Acts as a hydrogen bond acceptor (N3) and a pi-stacking moiety.

  • The 3-Bromophenyl Handle: A pre-installed electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The Carboxylic Acid: A handle for amide coupling to generate peptidomimetics or kinase inhibitor "hinge binders."

Table 1: Physicochemical Properties

PropertyValueNotes
Appearance Off-white to pale yellow solidHygroscopic nature observed in free acid form.
pKa (Calc) ~3.5 (Acid), ~6.0 (Imidazole)Exists as a zwitterion in neutral aqueous media.
LogP ~2.1Moderate lipophilicity suitable for CNS penetration.
Solubility DMSO (>20 mg/mL), DMFPoor solubility in water and non-polar solvents (Hexane).
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N3, C=O, OH)

Synthetic Pathways & Regioselectivity

The synthesis of N-aryl imidazole carboxylates is non-trivial due to the annular tautomerism of the starting material, ethyl imidazole-4-carboxylate. Direct arylation yields a mixture of 1,4- and 1,5-isomers.

Mechanism of Regioselectivity

When ethyl imidazole-4-carboxylate is arylated, the steric environment and electronic effects of the ester group dictate the ratio of products.

  • Steric Hindrance: The nitrogen adjacent to the ester (N3 in the tautomer) is sterically crowded.

  • Electronic Repulsion: The lone pair on the nitrogen adjacent to the ester is less nucleophilic due to inductive withdrawal by the carbonyl.

Consequently, under standard basic alkylation conditions (SN2), the 1,4-isomer is often favored (arylation at the distal nitrogen). However, to access the 1,5-isomer (the target of this guide), specific transition-metal catalyzed protocols (Ullmann or Chan-Lam) are required to override steric bias or stabilize the specific tautomer.

Visualizing the Synthetic Logic

SynthesisPath Start Ethyl imidazole-4-carboxylate (Tautomeric Mixture) Intermediate Transition State (Cu-Coordination) Start->Intermediate Chan-Lam Coupling Reagent 3-Bromophenylboronic acid Cu(OAc)2, Pyridine Reagent->Intermediate Product1 1,4-Isomer (Byproduct) (Less Sterically Hindered) Intermediate->Product1 Major (kinetic) Product2 1,5-Isomer (TARGET) (3-(3-Bromophenyl)...) Intermediate->Product2 Minor/Optimized Hydrolysis LiOH / THF:H2O Product2->Hydrolysis Saponification Final 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Hydrolysis->Final

Figure 1: Synthetic divergence in N-arylation. The Chan-Lam coupling allows for milder conditions compared to Ullmann coupling, preserving the bromine handle.

Detailed Experimental Protocol

To synthesize the target 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid , a Chan-Lam oxidative coupling is recommended over SNAr due to the unreactivity of unactivated bromobenzenes.

Objective: N-arylation of ethyl imidazole-4-carboxylate followed by saponification.

Step 1: Copper-Catalyzed N-Arylation (Chan-Lam)
  • Reagents: Ethyl imidazole-4-carboxylate (1.0 equiv), 3-Bromophenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Atmosphere: Open air (requires O₂ for re-oxidation of Cu).

Protocol:

  • Charge a round-bottom flask with ethyl imidazole-4-carboxylate (140 mg, 1.0 mmol), 3-bromophenylboronic acid (301 mg, 1.5 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

  • Add DCM (10 mL) followed by pyridine (161 µL, 2.0 mmol).

  • Stir vigorously at room temperature under an air atmosphere (use a drying tube to exclude excessive moisture but allow air exchange).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The reaction typically requires 24–48 hours.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Critical Separation: The 1,4-isomer usually elutes after the 1,5-isomer in MeOH/DCM gradients due to higher polarity, but this must be verified by NOE (Nuclear Overhauser Effect) NMR. In the 1,5-isomer, the imidazole C2-H shows a strong NOE correlation with the phenyl ring protons.

Step 2: Saponification
  • Dissolve the isolated ester (1,5-isomer) in THF/Water (3:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 3–4 with 1M HCl. The product often precipitates. Filter, wash with cold water, and dry under vacuum.

Applications in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD).

1. Kinase Inhibition (p38 MAP / BRAF): The imidazole nitrogen (N3) mimics the adenine N1 of ATP, forming a critical hydrogen bond with the kinase hinge region. The 3-bromophenyl group extends into the hydrophobic back-pocket (Gatekeeper region).

2. Angiotensin II Receptor Antagonists: While tetrazoles are standard, imidazole-5-carboxylic acids serve as bioisosteres, offering different pKa profiles and metabolic stability.

3. Library Generation: The bromine atom allows for rapid "SAR explosion" via automated Suzuki couplings to explore the hydrophobic pocket, while the acid can be coupled to diverse amines to probe solvent-exposed regions.

SAR_Logic Core 1-(3-Bromophenyl)-1H-imidazole-5-COOH Suzuki Suzuki Coupling (Br) Core->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 Amide Amide Coupling (COOH) Core->Amide HATU / R-NH2 Biaryl Biaryl Library (Hydrophobic Pocket) Suzuki->Biaryl Peptidomimetic Amide Library (Solvent Front/H-Bonding) Amide->Peptidomimetic

Figure 2: Divergent synthesis strategy for library generation using the scaffold.

References

  • Fluorochem. (n.d.). 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Product Sheet. Retrieved from

  • Lv, X., et al. (2011). "Copper-Catalyzed N-Arylation of Imidazoles." Journal of Organic Chemistry. (General protocol reference for Chan-Lam coupling on azoles).
  • Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Search Results. Retrieved from

  • PubChem. (2025).[2][3] Imidazole-4-carboxylic acid Structure and Tautomerism Data. National Library of Medicine. Retrieved from

  • Bellina, F., & Rossi, R. (2006). "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron.

Sources

Engineering Precision: A Technical Guide to Angiotensin II Receptor Antagonist Imidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of non-peptide Angiotensin II (Ang II) receptor antagonists—commonly known as Angiotensin Receptor Blockers (ARBs)—represents a landmark achievement in structure-based drug discovery. At the heart of this pharmacological class is the imidazole scaffold , a highly tunable pharmacophore that mimics the native peptide interactions of Ang II. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazole-based ARBs, their mechanistic pathways, and the self-validating experimental protocols required to quantify their receptor binding affinities.

Introduction: The RAAS and AT1 Receptor Dynamics

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary regulatory network governing cardiovascular hemodynamics and fluid homeostasis 1[1]. The system's principal effector peptide, Ang II, exerts potent vasoconstrictive, proliferative, and pro-fibrotic effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR)[1].

The clinical imperative to block this pathway without inducing the adverse effects associated with ACE inhibitors (e.g., bradykinin-induced cough) drove the development of selective AT1 receptor antagonists[1]. Imidazole-based ARBs achieve this by competitively or insurmountably occupying the AT1 receptor's transmembrane binding pocket, thereby preventing Ang II docking.

Chemical Scaffold and Structure-Activity Relationship (SAR)

The structural evolution of imidazole ARBs was guided by the necessity to mimic the C-terminal segment of Ang II (specifically the Tyr4-Ile5-His6-Pro7-Phe8 sequence) while eliminating peptide bonds susceptible to enzymatic degradation 2[2]. The core pharmacophore consists of three distinct domains:

  • The Imidazole Ring: Functions as a bioisostere for the histidine residue (His6) of Ang II. Substitutions at the 2, 4, and 5 positions dictate lipophilicity and hydrogen-bonding interactions with the receptor's transmembrane helix 7 (e.g., Asn295) 3[3].

  • The Biphenyl-Methyl Group: Associates with hydrophobic pockets formed by helices 6 and 7 (Phe300, Phe301, Trp253)[3].

  • The Acidic Moiety (Tetrazole or Carboxylate): Located at the ortho position of the biphenyl ring, this acidic group forms a critical salt bridge with basic residues (Arg167 and Lys199) in helices 4 and 5 of the AT1 receptor4[4]. The tetrazole ring is highly favored due to its superior metabolic stability, charge distribution, and lipophilicity compared to a simple carboxylic acid[3].

Table 1: SAR and Pharmacophore Variations of Key Imidazole ARBs
DrugImidazole SubstitutionsBiphenyl/Acidic MoietyPharmacological Profile & Binding Characteristics
Losartan 2-butyl, 4-chloro, 5-hydroxymethylBiphenyl-tetrazoleCompetitive AT1 antagonist; its active oxidized metabolite (EXP3174) is insurmountable[3][4].
Olmesartan 2-propyl, 4-hydroxyisopropyl, 5-carboxylBiphenyl-tetrazoleHigh affinity driven by dual hydrogen bonding from the hydroxyisopropyl group[3].
Eprosartan 2-butyl, 5-acrylic acidThienyl-methyl (non-biphenyl)Relies on dual carboxylic acids for nanomolar affinity; uniquely lacks the biphenyl ring5[5].

Mechanistic Pathways and Pleiotropic Effects

By selectively blocking the AT1 receptor, imidazole ARBs prevent the Gq-protein-mediated activation of phospholipase C (PLC). This halts the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which normally trigger intracellular calcium mobilization and smooth muscle contraction[1].

Beyond vasodilation, ARBs exhibit profound pleiotropic effects. Unblocked AT2 receptors are subject to increased stimulation by elevated circulating Ang II, promoting neuroprotection and vasodilation 6[6]. Furthermore, ARBs demonstrate potent antifibrotic properties by attenuating Transforming Growth Factor-β (TGF-β) and Smad signaling pathways, which are critical in preventing pathologic tissue fibrosis in renal and musculoskeletal systems 7[7].

RAAS_Signaling Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->Angogen AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE->AngI AT1R AT1 Receptor AngII->AT1R Activates Gq Gq Protein AT1R->Gq ARB Imidazole ARB (Antagonist) ARB->AT1R Blocks PLC PLC Activation Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Vasoconstriction Vasoconstriction & Fibrosis Ca2->Vasoconstriction

Caption: RAAS signaling pathway and the pharmacological blockade of the AT1 receptor by imidazole ARBs.

Experimental Methodologies: Validating ARB Efficacy

To accurately validate the binding affinity (


) and inhibitory constant (

) of novel imidazole analogs, a radioligand competition binding assay utilizing [125I]-Ang II is the industry standard 8[8].
The Causality of the Assay Design

A robust assay must be a self-validating system . The primary challenge in radioligand assays is distinguishing between the ligand actually bound to the AT1 receptor (Specific Binding) and the ligand stuck to the plastic well or lipid membrane (Non-Specific Binding, NSB).

  • Causality of NSB Control: We introduce a parallel control well containing the radioligand plus a massive excess (e.g., 1 µM) of an unlabeled competitor (like Losartan). The unlabeled drug saturates all true AT1 receptors. Therefore, any radioactivity detected in this well must be non-specific 9[9]. Specific binding is mathematically derived as: Total Binding - NSB.

  • Causality of Thermal Control: Rapid vacuum filtration is followed immediately by an ice-cold buffer wash. The sudden drop in temperature kinetically "freezes" the receptor-ligand complex, preventing the dissociation of the bound radioligand while unbound molecules are washed away[9].

Table 2: Quantitative Parameters for AT1 Radioligand Binding
ParameterTypical Value/ConditionScientific Rationale
Radioligand [125I]-Ang II (~0.03 nM)High specific activity allows for the detection of femtomolar receptor levels 10[10].
Membrane Protein 0.6 - 50 µ g/well Ensures a sufficient signal-to-noise ratio without causing ligand depletion[8][10].
Incubation 60 minutes at 27°CProvides sufficient time and thermal energy for the binding reaction to reach thermodynamic equilibrium[10].
Wash Buffer Ice-cold (4°C)Prevents the off-rate (

) dissociation of the complex during filtration[9].
Step-by-Step Methodology (Competition Binding Protocol)
  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.2% BSA) to stabilize the receptor and reduce non-specific binding to plasticware[8][9].

  • Reaction Assembly: In a 96-well plate, combine:

    • 25 µL of the test imidazole analog at varying logarithmic concentrations (

      
       to 
      
      
      
      M).
    • 25 µL of[125I]-Ang II (constant concentration, ~0.03 nM)[10].

    • 150 µL of AT1 receptor membrane preparation (CHO-K1 cells, approx. 0.6 µg protein/well)[10].

  • Equilibration: Incubate the mixture at 27°C for 60 minutes[10].

  • Filtration: Aspirate the reaction mixture through a GF/C filter plate pre-soaked in 0.5% BSA (to minimize non-specific filter binding) using a vacuum manifold[10].

  • Washing: Wash the filters rapidly 9 times with 500 µL of ice-cold wash buffer[10].

  • Quantification: Dry the filter plate, add scintillation cocktail, and quantify retained radioactivity using a microplate scintillation counter[10].

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test analog. Calculate the

    
    , and derive the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    [9].

Assay_Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Equilibrium 3. Equilibrium Binding Incubation->Equilibrium Filtration 4. Rapid Filtration Equilibrium->Filtration Washing 5. Ice-Cold Wash Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Analysis 7. Scatchard/ IC50 Analysis Counting->Analysis

Caption: Step-by-step workflow for the in vitro radioligand binding assay of AT1 receptors.

References

  • StatPearls - NCBI Bookshelf. Angiotensin II Receptor Blockers (ARB) - Mechanism of Action.1

  • Journal of Medicinal Chemistry. Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids.5

  • Benchchem. Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays.9

  • Wikipedia. Discovery and development of angiotensin receptor blockers - Structure-activity relationship (SAR).3

  • PMC - NIH. Angiotensin Receptor Blockers and Cognition: a Scoping Review.6

  • Annals of Joint. Angiotensin II receptor blockers and their applications in orthopaedic surgery and musculoskeletal medicine.7

  • Hypertension - AHA Journals. Salt Induces Vascular AT1 Receptor Overexpression In Vitro and In Vivo.8

  • PMC - NIH. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding.4

  • University of Athens (uoa.gr). Conformation and Bioactivity. Design and Discovery of Novel Antihypertensive Drugs.2

  • Revvity. human Angiotensin AT1 Receptor - Membrane Target Systems.10

Sources

Comprehensive Solubility Profiling of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0) is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced pharmacological agents[1][2]. In early-stage drug development, accurately profiling the aqueous solubility of such building blocks is critical to preventing false negatives in biochemical assays and ensuring viable oral bioavailability.

The solubility of this compound is governed by two competing structural features:

  • Amphoteric Core: The molecule possesses a basic imidazole nitrogen and an acidic carboxylic acid moiety. This dual-ionization potential creates a highly pH-dependent solubility profile[3].

  • Lipophilic Halogenation: The addition of the 3-bromophenyl group at the N1 position significantly increases the molecule's lipophilicity (LogP), driving down its baseline aqueous solubility while making it highly susceptible to micellar solubilization in the gastrointestinal tract[4].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Formula C10H7BrN2O2[1]
Molecular Weight 267.08 g/mol [1][2]
CAS Registry Number 1439896-42-0[1]
Predicted pKa (Basic) ~3.0 - 3.5 (Imidazole N3, lowered by electron-withdrawing groups)
Predicted pKa (Acidic) ~4.0 - 4.5 (Carboxylic acid at C5)
Isoelectric Point (pI) ~3.75 (Region of minimum aqueous solubility)

pH-Dependent Ionization and Solubility Modeling

Because the compound is amphoteric, its solubility follows a classic "U-shaped" curve. At highly acidic pH levels (e.g., gastric fluid), the imidazole nitrogen is protonated, forming a highly soluble cation. At physiological pH (e.g., blood plasma, pH 7.4), the carboxylic acid is deprotonated, forming a soluble anion. However, at intermediate pH values near its isoelectric point, the compound exists primarily as a neutral zwitterion, where crystal lattice energy is maximized and aqueous solubility drops to its absolute minimum[3][5].

G Cation Cationic State (pH < 3.0) High Solubility Zwitterion Zwitterionic / Neutral (pH 3.5 - 4.5) Minimum Solubility (pI) Cation->Zwitterion Deprotonation of Imidazole N Anion Anionic State (pH > 5.0) Moderate-High Solubility Zwitterion->Anion Deprotonation of Carboxylic Acid

Caption: pH-dependent ionization states of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid.

Methodological Framework for Empirical Solubility Determination

To accurately profile this compound, researchers must distinguish between kinetic and thermodynamic solubility. Relying on the wrong metric can lead to catastrophic failures in either bioassay design or formulation strategy[6][7].

Kinetic Solubility (High-Throughput Assays)

Context: Used during early in vitro screening where the compound is stored in DMSO. Causality: Kinetic solubility measures the point at which a compound precipitates when diluted from a concentrated organic stock into an aqueous buffer[7][8]. Because the solvent shift happens rapidly, the compound often crashes out as a metastable amorphous precipitate rather than its stable crystalline form. Consequently, kinetic assays routinely overestimate the true solubility limit[6][7].

Self-Validating Protocol:

  • Prepare a 10 mM stock of the compound in 100% DMSO.

  • Titrate the stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 500 µM.

  • Incubate at room temperature for 2 hours.

  • Validation Check: Measure precipitation using both visual inspection and nephelometry (turbidity at 620 nm). Critical constraint: Ensure the final DMSO concentration does not exceed 2% v/v. If DMSO exceeds 2%, the cosolvent effect artificially inflates solubility, and the assay must be rejected[6].

Thermodynamic Solubility (The Gold Standard)

Context: Required for preformulation and precise physicochemical profiling. Causality: Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the aqueous solution[3][8]. The classical saturation "shake-flask" method, standardized by Avdeef, ensures that the lowest-energy (most stable) polymorph is the one being measured[5][9][10].

G Step1 1. Solid Addition Excess API added to buffer Step2 2. Equilibration Shake at 37°C for 24-72h Step1->Step2 Step3 3. Phase Separation Centrifugation / Filtration Step2->Step3 Step4 4. Quantification HPLC-UV or LC-MS/MS Step3->Step4

Caption: Standard shake-flask thermodynamic solubility workflow.

Self-Validating Protocol:

  • Add an excess of crystalline 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (e.g., 5 mg) to 1 mL of target buffer (e.g., pH 1.2, pH 4.5, pH 7.4).

  • Incubate in a shaking water bath at 37°C for 48–72 hours to guarantee equilibrium[8].

  • Validation Check (pH Drift): Measure the pH of the suspension post-equilibration. Because the compound contains a carboxylic acid, its dissolution can overwhelm weak buffers, lowering the pH. If the final pH deviates by >0.1 units from the target, the data point is invalid and must be repeated with a higher-capacity buffer[5][11].

  • Filter the suspension through a 0.45 µm PVDF syringe filter. Discard the first 3 drops to saturate any non-specific binding sites on the membrane.

  • Quantify the filtrate via HPLC-UV.

Biorelevant Solubility (FaSSIF / FeSSIF)

Context: Predicting in vivo oral absorption. Causality: Standard aqueous buffers fail to account for the physiological surfactants present in the human gut. Fasted State Simulated Intestinal Fluid (FaSSIF) contains taurocholate (bile salt) and lecithin (phospholipid). The highly lipophilic 3-bromophenyl ring of this compound readily partitions into the hydrophobic cores of these mixed micelles, drastically increasing its apparent solubility compared to simple buffers[4][11].

Self-Validating Protocol:

  • Conduct the shake-flask method using FaSSIF-V3 media (pH 6.5)[11].

  • Validation Check (Inverse Dialysis): While FaSSIF increases apparent solubility, micelle-bound drugs cannot permeate the intestinal epithelium. Perform parallel inverse dialysis to quantify the unbound (free) drug fraction. If apparent solubility increases but free drug remains static, the absorption flux will not improve in vivo[4].

Predictive Solubility Data Profile

Due to the specialized nature of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid, empirical thermodynamic data is strictly dependent on the specific polymorph synthesized. The table below provides a predictive baseline profile synthesized from structural analogs and pKa-driven Henderson-Hasselbalch modeling[5][12].

Table 2: Simulated Thermodynamic Solubility Profile at 37°C
MediumpHDominant SpeciesPredicted Solubility RangeSolubilization Mechanism
Simulated Gastric Fluid (SGF) 1.2Cationic> 500 µg/mLImidazole protonation (Ion-dipole interactions)
Acetate Buffer 4.0Zwitterionic< 10 µg/mLIsoelectric precipitation (High lattice energy)
Phosphate Buffer (PBS) 7.4Anionic100 - 250 µg/mLCarboxylate deprotonation
FaSSIF-V3 6.5Anionic + Micellar300 - 600 µg/mLMixed micelle encapsulation of the bromophenyl ring[4][11]

Note: Kinetic solubility values derived from DMSO stocks will likely read 2x to 5x higher than the thermodynamic limits listed above due to the amorphous precipitate trap[6][7].

References

  • Avdeef, A. (2000). "pH-Metric Solubility. 2: Correlation Between the Acid-Base Titration and the Saturation Shake-Flask Solubility-pH Methods." Pharmaceutical Research, 17(1), 85-89. Available at: [Link]

  • Dressman, J. B., et al. (2016). "FaSSIF-V3, but not compendial media, appropriately detects differences in the peak and extent of exposure between reference and test formulations of ibuprofen." European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

Sources

Technical Safety & Handling Guide: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0). Unlike standard Safety Data Sheets (SDS) that list generic hazards, this document analyzes the compound's specific functional groups—the imidazole ring, the carboxylic acid moiety, and the aryl bromide—to derive context-aware safety protocols.

This compound is a critical building block in medicinal chemistry, frequently employed as a scaffold for GPCR ligands and kinase inhibitors. Its dual reactivity (nucleophilic/acidic imidazole-acid and electrophilic aryl bromide) necessitates precise handling to prevent degradation and ensure operator safety during high-throughput synthesis.

Chemical Identity & Physicochemical Constants[1][2][3][4]

PropertySpecification
Chemical Name 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid
CAS Number 1439896-42-0
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid), ~6.0 (Imidazole N3)
Storage Condition 2–8°C, Hygroscopic (Store under Inert Gas recommended)

Hazard Identification & Risk Assessment (GHS)

GHS Classification

Signal Word: WARNING [1]

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][3]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3]
Mechanistic Toxicology & Reactivity
  • Acidic Irritation: The carboxylic acid moiety (

    
    ) is a proton donor. Upon contact with mucous membranes (eyes, lungs), it lowers local pH, causing immediate protein denaturation and irritation.
    
  • Dust Hazard: As a fine powder, the high surface area facilitates rapid dissolution in mucosal moisture, exacerbating the H335 respiratory hazard.

  • Sensitization Potential: While not formally classified as a sensitizer, imidazole derivatives can occasionally act as haptens. The aryl bromide moiety is relatively stable but can undergo debromination under metabolic conditions (though unlikely in acute contact scenarios).

Safe Handling & Engineering Controls

Engineering Control Logic

Standard laboratory ventilation is insufficient for weighing fine powders of this class.

  • Primary Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar during weighing. The imidazole ring often imparts static charge to the solid, causing "flying powder" which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates (H335).
Eyes Chemical Splash GogglesProtects against acidic dust entry (H319). Safety glasses are insufficient for powders.
Hands Nitrile Gloves (Double gloving recommended)Prevents skin absorption. Breakthrough time > 480 min for solid handling.
Body Lab Coat (Tyvek sleeves optional)Prevents accumulation of dust on street clothes.
Visualized Safety Protocol

The following diagram outlines the decision logic for handling and exposure response.

SafetyLogic Start Handling 1-(3-Bromophenyl)-1H-imidazole-5-COOH Weighing Weighing Procedure Start->Weighing Hood Fume Hood Required (Face Velocity > 0.5 m/s) Weighing->Hood Static Use Anti-Static Gun/Bar Hood->Static Exposure Accidental Exposure? Static->Exposure Risk Skin Skin Contact: Wash with soap/water 15 min Exposure->Skin Yes (Dermal) Eye Eye Contact: Rinse 15 min (Lift lids) Exposure->Eye Yes (Ocular) Inhale Inhalation: Move to fresh air Exposure->Inhale Yes (Respiratory) Medical Seek Medical Attention (Show SDS/CAS 1439896-42-0) Skin->Medical Eye->Medical Inhale->Medical

Figure 1: Decision tree for safe handling and emergency response protocols.

Experimental Application & Reactivity Guide

As an Application Scientist, it is vital to understand how safety intersects with the chemical utility of the molecule. This compound is a bifunctional scaffold .

Solubility & Stability
  • Solvent Choice: The compound is poorly soluble in non-polar solvents (Hexane, DCM). For reactions, use DMF or DMSO . For workups, avoid acidic aqueous washes as the imidazole nitrogen may protonate, keeping the compound in the water layer.

  • Stability: The carboxylic acid is prone to decarboxylation only at very high temperatures (>150°C). Store at 2-8°C to prevent slow hydrolysis or degradation of the aryl bromide over months.

Synthetic Workflows

The compound offers two primary reaction vectors:

  • Vector A (COOH): Amide coupling or esterification.

    • Safety Note: Activation with SOCl₂ generates HCl gas and SO₂. Use scrubbers. HATU/EDC couplings are safer but require careful pH control to avoid racemization (if chiral centers were present) or N-acylation of the imidazole.

  • Vector B (Ar-Br): Suzuki-Miyaura or Buchwald-Hartwig coupling.

    • Safety Note: These reactions often use Palladium catalysts and strong bases (Cs₂CO₃). The combination of base + this acidic starting material will generate CO₂ or exotherms upon mixing. Add base slowly.

ReactionWorkflow cluster_Amide Vector A: Amide Coupling cluster_Suzuki Vector B: Suzuki Coupling Compound 1-(3-Bromophenyl)-1H- imidazole-5-COOH Activation Activation (HATU/DIPEA) Compound->Activation Boronic R-B(OH)2 + Pd Cat Compound->Boronic Amine R-NH2 Addition Activation->Amine ProductA Amide Product Amine->ProductA Base Base (K2CO3) *Gas Evolution Risk* Boronic->Base ProductB Biaryl Product Base->ProductB

Figure 2: Synthetic utility vectors showing the dual-reactivity pathways and associated process safety checkpoints.

Emergency Response Protocols

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator, goggles, and double gloves.

  • Containment: Do not dry sweep (generates dust).[3]

  • Neutralization/Cleanup:

    • Cover spill with a damp paper towel or absorbent pad to suppress dust.

    • Scoop material into a waste container.[3]

    • Wipe surface with a mild alkaline solution (1% NaHCO₃) to neutralize any residual acid, followed by water.

Fire Fighting Measures
  • Extinguishing Media: Water spray, Dry chemical, Foam, or CO₂.[4]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Hydrogen bromide gas (HBr).

    • Critical Note: Firefighters must wear SCBA due to the potential release of corrosive HBr gas.

References

  • PubChem. (n.d.).[5] Compound Summary: 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid (Analogous Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

Unlocking the Pharmacophoric Diversity of C₁₀H₇BrN₂O₂: A Technical Guide to Isomeric Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, a single molecular formula can serve as the foundation for vastly different chemical scaffolds, each possessing unique biological activities and target affinities. The chemical formula C₁₀H₇BrN₂O₂ exemplifies this phenomenon perfectly. With a molecular weight of approximately 267.08 g/mol , this formula encompasses several distinct structural isomers ranging from pyrazoles to fused quinazolines.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic physicochemical properties. Here, we will dissect the structural divergence of C₁₀H₇BrN₂O₂, detail a self-validating analytical workflow for isomer differentiation, and explore the mechanistic rationale behind utilizing these specific pharmacophores in drug development.

Physicochemical Foundation

Before characterizing specific isomers, it is critical to establish the baseline physicochemical parameters dictated by the formula C₁₀H₇BrN₂O₂. Understanding these metrics provides the causal framework for our downstream analytical choices.

  • Molecular Formula: C₁₀H₇BrN₂O₂

  • Average Molecular Weight: 267.08 g/mol [1][2]

  • Monoisotopic Mass (Exact Mass): 265.969 Da (based on the ⁷⁹Br isotope)[2][3]

  • Degree of Unsaturation (Index of Hydrogen Deficiency): 8. This high degree of unsaturation strongly indicates the presence of multiple aromatic rings, fused ring systems, or carbonyl/nitrile groups, which is highly typical for small-molecule kinase inhibitors or receptor antagonists.

The presence of the bromine atom is analytically advantageous. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This creates a highly distinctive doublet in mass spectrometry (M and M+2 peaks), serving as an internal validation mechanism during initial compound screening.

Structural Isomerism: A Tale of Three Scaffolds

The true value of C₁₀H₇BrN₂O₂ in medicinal chemistry lies in its isomeric diversity. Depending on the connectivity of the nitrogen and oxygen atoms, the core scaffold shifts dramatically, altering the molecule's spatial geometry, hydrogen bond donor/acceptor profile, and subsequent biological utility.

Below is a comparative analysis of three prominent isomers utilized in contemporary research[1][2]:

Table 1: Comparative Analysis of C₁₀H₇BrN₂O₂ Isomers
Isomer NameCAS / CIDCore ScaffoldKey Structural FeaturesPrimary Research Application
3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid 618383-49-6PyrazolePara-bromophenyl ring linked to a pyrazole core; free carboxylic acid.Anti-inflammatory agents, Agrochemicals[4]
7-Bromo-2-methylquinazoline-4-carboxylic acid CID 105516093QuinazolineFused bicyclic system with bromine at C7; methyl at C2.Kinase inhibitor design, Oncology
5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone 706811-25-8PyrimidinoneHydroxylated pyrimidine ring; keto-enol tautomerism.Enzyme inhibition, Metabolic diseases

Analytical Methodology: Isomer Differentiation Protocol

When synthesizing or procuring a compound with the formula C₁₀H₇BrN₂O₂, relying solely on mass spectrometry is insufficient due to the identical exact mass of the isomers. To ensure scientific integrity, a self-validating, orthogonal analytical workflow combining Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be employed.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Rationale: Carboxylic acid and pyrimidinone derivatives often exhibit poor solubility in non-polar solvents.

  • Action: Dissolve 1.0 mg of the C₁₀H₇BrN₂O₂ analyte in 1.0 mL of LC-MS grade Methanol (for MS) or 10 mg in 0.6 mL of DMSO-d₆ (for NMR) to ensure complete dissolution and prevent signal broadening.

Step 2: LC-HRMS Isotopic Profiling

  • Rationale: We must first validate the molecular formula and the presence of the halogen before attempting structural elucidation.

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Utilize a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Validation: Monitor the exact mass in positive ion mode. A successful run must yield a 1:1 doublet at m/z 266.976 ([M+H]⁺ for ⁷⁹Br) and m/z 268.974 ([M+H]⁺ for ⁸¹Br). If this doublet is absent, the sample is compromised.

Step 3: ¹H and ¹³C NMR Spectroscopy

  • Rationale: NMR provides the connectivity map required to differentiate the fused quinazoline system from the biphenyl-like pyrazole system.

  • Action: Acquire ¹H NMR at 400 MHz or higher.

  • Validation:

    • For the Pyrazole Isomer: Look for two distinct doublets in the aromatic region (approx. 7.5–7.8 ppm) integrating to 2H each, characteristic of the para-substituted bromophenyl ring.

    • For the Quinazoline Isomer: Look for a singlet integrating to 3H around 2.5–2.8 ppm, corresponding to the C2 methyl group, alongside a complex fused-ring aromatic splitting pattern.

Visualization of the Analytical Logic

Workflow Start C10H7BrN2O2 Sample (Unknown Isomer) LCMS LC-HRMS Profiling (m/z 266.97 & 268.97[M+H]+) Start->LCMS Exact Mass & Br Isotope Confirmation NMR 1H & 13C NMR Spectroscopy (Connectivity Elucidation) LCMS->NMR Structural Divergence Isomer1 Pyrazole Derivative (Para-substituted doublets) NMR->Isomer1 Isomer2 Quinazoline Derivative (C2-Methyl singlet) NMR->Isomer2 Isomer3 Pyrimidinone Derivative (Tautomeric shifts) NMR->Isomer3 Target Target Binding Assays (SPR / TR-FRET) Isomer1->Target Isomer2->Target Isomer3->Target

Figure 1: Analytical workflow for the structural elucidation and biological screening of C₁₀H₇BrN₂O₂ isomers.

Mechanistic Applications in Drug Development

The selection of a specific C₁₀H₇BrN₂O₂ isomer is driven by the steric and electronic requirements of the biological target's active site.

The Pyrazole Scaffold (3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid): Pyrazoles are highly valued for their ability to participate in extensive hydrogen bonding networks. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors. When positioned next to a carboxylic acid, this isomer can effectively mimic endogenous ligands, making it a potent intermediate for designing selective inhibitors for inflammatory pathways (e.g., COX-2 inhibition)[4]. Furthermore, the heavy bromine atom increases lipophilicity (LogP), enhancing membrane permeability while occupying hydrophobic pockets in the target protein.

The Quinazoline Scaffold (7-Bromo-2-methylquinazoline-4-carboxylic acid): Quinazolines are privileged structures in oncology, forming the core of numerous FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The planar nature of the fused bicyclic C₁₀H₇BrN₂O₂ quinazoline allows it to intercalate deeply into the ATP-binding cleft of kinases. The bromine at the C7 position provides a vector for further cross-coupling reactions (such as Suzuki-Miyaura couplings) during lead optimization, allowing medicinal chemists to rapidly expand the structure-activity relationship (SAR) profile.

References

  • National Center for Biotechnology Information (PubChem). "7-Bromo-2-methylquinazoline-4-carboxylic acid (CID 105516093)." PubChem Compound Database. URL:[Link]

  • BuyersGuideChem. "5-(4-Bromophenyl)-6-hydroxy-4(1H)-pyrimidinone (CAS 706811-25-8)." Chemical Properties and Sourcing. URL:[Link]

Sources

Technical Procurement & Application Guide: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the procurement, synthesis, and application of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0 ) is a high-value bifunctional scaffold employed in Fragment-Based Drug Discovery (FBDD). It features two orthogonal reactive handles: a carboxylic acid for amide coupling and an aryl bromide for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Its primary utility lies in the synthesis of p38 MAP kinase inhibitors and etomidate analogs , where the 1,5-disubstituted imidazole core provides specific vector geometry distinct from the more common 1,4-isomers. Due to the synthetic challenge of controlling regioselectivity during the imidazole ring formation, this compound commands a premium price and is often misidentified in supplier catalogs.

Chemical Profile & Specifications

FeatureSpecification
Chemical Name 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid
CAS Number 1439896-42-0
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (unless basic)
pKa (Calc.) ~3.5 (Carboxylic acid), ~6.0 (Imidazole N-3)
Isomer Warning CRITICAL: Suppliers often confuse the 5-carboxylic acid with the 4-carboxylic acid.[1] The 1,5-isomer has the phenyl ring adjacent to the carboxyl group's attachment point (C5), creating steric proximity.
Structural Visualization

The following diagram illustrates the specific regiochemistry required. Note the proximity of the phenyl ring (Position 1) to the Carboxylic Acid (Position 5).

ChemicalStructure cluster_0 Core Scaffold: 1,5-Disubstituted Imidazole cluster_1 N1 N1 (Aryl Attachment) C2 C2 (H-substituted) N1->C2 Ar 3-Bromophenyl Ring N1->Ar N-Arylation C5 C5 (Carboxyl Attachment) C5->N1 Double Bond COOH Carboxylic Acid (-COOH) C5->COOH Functional Handle C4 C4 (H-substituted) C4->C5 N3 N3 (Basic Nitrogen) C2->N3 N3->C4

Figure 1: Connectivity logic of the 1,5-isomer. The N1-C5 bond is the critical regiochemical junction.

Sourcing Intelligence: Suppliers & Price

This compound is not a commodity chemical .[1] It is a "Tier 3" building block, meaning it is typically synthesized on-demand or held in small gram-scale stocks by specialized heterocyclic chemistry houses.

Validated Suppliers
Supplier TierVendor NameStock StatusEst. Lead TimeReliability
Tier 1 (Stock) Fluorochem (UK)In Stock (1g)1-2 Days (EU/UK)High. Verified CAS 1439896-42-0.
Tier 2 (Aggregator) MolPort / eMolecules Varies2-4 WeeksMedium. Often dropships from Asia.
Tier 3 (Custom) Enamine / WuXi Make-to-Order4-6 WeeksHigh. Best for >10g orders.
Price Benchmark (2025/2026 Estimates)
  • Catalog Price (1g): $1,200 - $1,500 USD (£1,100 GBP).

  • Bulk Target (10g+): $300 - $500 per gram (Requires negotiation/custom synthesis).

Procurement Strategy
  • Verify the CAS: Ensure the quote is for 1439896-42-0 . Do NOT accept CAS 1439902-92-7 (the benzyl analog) or CAS 452088-75-4 (the benzimidazole).

  • Request Analytics: Demand a ¹H-NMR spectrum before purchase. Look for the NOE (Nuclear Overhauser Effect) signal between the ortho-protons of the phenyl ring and the imidazole C4-H. If this NOE is weak or absent, it may be the 1,4-isomer.

Technical Evaluation: Synthesis & QC

Understanding the synthesis is crucial for evaluating supplier quality and impurities. The high cost is driven by the difficulty of forming the 1,5-imidazole ring regioselectively.

Synthetic Route (The "TosMIC" Method)

The most reliable route to 1-aryl-imidazole-5-carboxylates avoids the regio-scrambling of alkylation. It utilizes a [3+2] cycloaddition.[2]

Synthesis SM1 3-Bromoaniline Imine Intermediate Imine/Hemiaminal SM1->Imine + SM2 MeOH, RT SM2 Ethyl Glyoxylate Reagent TosMIC (Toluenesulfonylmethyl isocyanide) Impurity Impurity: 1,4-Isomer (If Isocyanoacetate route used) Reagent->Impurity Side Rxn Ester Ethyl 1-(3-bromophenyl)-imidazole-5-carboxylate Imine->Ester + Reagent K2CO3, Reflux (Van Leusen-type) Final 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Ester->Final Hydrolysis LiOH, THF/H2O

Figure 2: The Van Leusen-type synthesis using TosMIC and Ethyl Glyoxylate favors the 1,5-substitution pattern.

Quality Control Protocol

To validate the compound upon receipt:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm.

    • Acceptance: >95% Area.[2] (Impurities are likely unreacted aniline or decarboxylated imidazole).

  • ¹H-NMR Identity (DMSO-d₆):

    • Imidazole C2-H: Singlet, typically downfield (~8.0 - 8.5 ppm).

    • Imidazole C4-H: Singlet, ~7.5 - 7.8 ppm.

    • Aryl Protons: Multiplet pattern characteristic of 3-substitution (singlet for H2, doublets for H4/H6, triplet for H5).

    • Differentiation: In the 1,5-isomer, the C4-H is spatially distant from the aryl ring compared to the 1,4-isomer. However, the definitive check is the lack of coupling between C2-H and C4-H (small coupling constant) and NOE data.

Applications in Drug Development[3][4]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "privileged scaffold" mimic. The imidazole nitrogen (N3) acts as a hydrogen bond acceptor (e.g., interacting with the hinge region of kinases), while the carboxylic acid can be converted into amides to probe hydrophobic pockets.

Bi-Aryl Coupling

The 3-bromophenyl group is perfectly positioned for Suzuki-Miyaura coupling to extend the scaffold.

  • Protocol: Pd(dppf)Cl₂, Aryl Boronic Acid, K₂CO₃, Dioxane/Water, 90°C.

  • Note: The carboxylic acid moiety may require protection (as an ester) or the use of excess base during coupling to prevent catalyst poisoning by the free acid.

p38 MAP Kinase Inhibition

1,5-Disubstituted imidazoles are classic pharmacophores for p38 inhibitors (anti-inflammatory). This specific acid allows for the introduction of solubilizing groups via amide coupling at the C5 position, a strategy used to improve the DMPK profile of kinase inhibitors.

References

  • Fluorochem . Product Sheet: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439896-42-0). Retrieved from .

  • Chen, B. C., et al. (2000).[3] "A new facile method for the synthesis of 1-arylimidazole-5-carboxylates."[3] Tetrahedron Letters, 41(29), 5453-5456.[3] (Describes the TosMIC/Glyoxylate route for 1,5-selectivity).

  • Matthews, H. R., & Rapoport, H. (1973). "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society, 95(7), 2297–2303. (Seminal work on NMR distinction of isomers).
  • PubChem . Compound Summary: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid.[4] Retrieved from .

Sources

Methodological & Application

Technical Application Note: Optimized Amide Coupling of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis[1][2][3][4]

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid is a high-value scaffold in drug discovery, particularly for the synthesis of p38 MAPK inhibitors, TGR5 agonists, and other kinase modulators. The molecule features two distinct handles for diversification:[1]

  • The Carboxylic Acid (C5): Targeted for amide library generation.

  • The Aryl Bromide (C3'): A handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Critical Challenges in Amidation

While amide coupling is routine, this specific scaffold presents unique challenges that lead to failure in standard "add-and-stir" protocols:

  • Steric "Twist": The phenyl ring at the N1 position creates significant steric bulk ortho to the carboxylic acid at C5. This hinders the approach of bulky coupling reagents and nucleophiles.

  • Zwitterionic Character: The basic imidazole nitrogen (N3, pKa ~6-7) and the acidic carboxylate (pKa ~3-4) result in a zwitterionic species with poor solubility in standard organic solvents like DCM or THF.

  • Nucleophilic Competition: The N3 nitrogen can act as a competitive nucleophile, potentially leading to N-acylimidazolium species if not properly masked or if stoichiometry is incorrect.

Mechanistic Considerations & Strategy

To ensure successful coupling, the protocol must overcome the steric barrier and solubility issues.

  • Solvent Selection: DMF or DMSO is mandatory. DCM/THF will likely result in a suspension and incomplete conversion.

  • Base Stoichiometry: A minimum of 3.0 equivalents of base (e.g., DIPEA) is required:

    • 1 eq to deprotonate the carboxylic acid.

    • 1 eq to neutralize the imidazole N3 (preventing salt formation).

    • 1 eq to neutralize the amine salt (if used).

  • Activation Strategy: Due to the electron-rich nature of the imidazole ring reducing the electrophilicity of the carbonyl, and the steric hindrance at N1, powerful coupling reagents (HATU) or conversion to the acid chloride is preferred over carbodiimides (EDC/DCC).

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU Method)

Best for: Library synthesis, aliphatic amines, and standard anilines.

Reagents:

  • Substrate: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes. Observation: The suspension should clear as the zwitterion breaks and the carboxylate forms.

  • Pre-activation (Crucial): Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? This allows the formation of the activated At-ester in the sterically crowded C5 position before the amine competes.

  • Amine Addition: Add the amine (1.2 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Validation: Look for the characteristic Br isotope pattern (1:1 doublet) in the mass spectrum.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl (aq) or water (to remove DMF).

    • Wash 1x with Sat. NaHCO₃.

    • Note: Avoid strong acid washes (1M HCl) as the product (imidazole) may protonate and extract into the aqueous layer. Use dilute citric acid if pH adjustment is needed.

Protocol B: The "Difficult Amine" Method (Acid Chloride)

Best for: Electron-deficient anilines, sterically hindered amines, or when HATU fails.

Reagents:

  • Oxalyl Chloride (2.0 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: Anhydrous DCM (or THF if solubility allows)

Step-by-Step Procedure:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (or THF/DMF mixture if insoluble). Cool to 0°C.

  • Chlorination: Add Oxalyl Chloride dropwise, followed by catalytic DMF.

  • Evolution: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.

  • Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. (Do not skip this; excess reagent will react with your amine).

  • Coupling: Redissolve the crude acid chloride in DCM/DMF. Add the amine (1.1 equiv) and TEA (3.0 equiv) at 0°C.

  • Completion: Stir at RT for 2 hours.

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision process for selecting the correct protocol based on amine type.

AmideCoupling Start Start: 1-(3-Bromophenyl)-1H-imidazole-5-COOH AmineCheck Analyze Amine Partner Start->AmineCheck TypeA Aliphatic / Nucleophilic (e.g., Benzylamine, Piperidine) AmineCheck->TypeA TypeB Electron-Deficient / Hindered (e.g., 2-Fluoroaniline, t-Butylamine) AmineCheck->TypeB ProtocolA Protocol A: HATU/DIPEA (DMF, Pre-activation 30 min) TypeA->ProtocolA ProtocolB Protocol B: Acid Chloride (Oxalyl Chloride, cat. DMF) TypeB->ProtocolB Workup Workup: EtOAc vs 5% LiCl (Avoid Strong Acid Washes) ProtocolA->Workup ProtocolB->Workup

Caption: Decision tree for selecting coupling conditions based on amine nucleophilicity.

Figure 2: Mechanistic Pathway & Byproducts

Understanding the activation step prevents common failures.

Mechanism Acid Imidazole-5-COOH (Zwitterionic) Anion Carboxylate Anion (Soluble in DMF) Acid->Anion Deprotonation Base DIPEA (3.0 eq) Base->Anion Active Activated Ester (At-O-CO-Im) Anion->Active + HATU (Pre-activation) HATU HATU Reagent Product Final Amide Product Active->Product + Amine (Nu Attack) Amine Amine (R-NH2)

Caption: Mechanistic flow emphasizing the necessity of base for solubilization and pre-activation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Unchanged Poor solubility or lack of activation.Switch solvent to DMSO; Ensure 30 min pre-activation time; Switch to Protocol B (Acid Chloride).
Low Yield / Sticky Gum Product is water-soluble (protonated imidazole).Do not wash with 1M HCl. Use Sat. NH₄Cl or Citric Acid (pH ~4-5). Extract aqueous layer with DCM/Isopropanol (3:1).
Extra Spots on TLC N-acylation of the imidazole ring.This is reversible. Treat the crude mixture with MeOH/K₂CO₃ for 30 min to cleave the unstable N-acyl species, leaving the C-amide intact.
Mass Spec: M+18 peak Hydrolysis of active ester.Wet DMF. Use anhydrous solvent and molecular sieves.

References

  • Synthesis of Imidazole-5-Carboxamides (TGR5 Agonists): Chen, W., et al. "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists."[2] Bioorganic & Medicinal Chemistry, 2021.[2]

  • General Amide Coupling Strategies (HATU/Anilines): Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Properties of 1-Substituted Imidazoles: Verma, A., et al. "Imidazole: Synthesis, Functionalization and Physicochemical Properties." Molecules, 2023.[3][4]

  • Commercial Availability & CAS Verification: Fluorochem Product Page for CAS 1439896-42-0.

Sources

Application Note: Protocol for the N-Arylation of Imidazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-arylated imidazole-5-carboxylic acids are highly privileged pharmacophores found in numerous biologically active compounds, including angiotensin II receptor blockers and analogs of the intravenous anesthetic etomidate[1]. However, the direct N-arylation of unprotected imidazole-5-carboxylic acid presents a significant synthetic challenge.

The free carboxylic acid moiety acts as a competing nucleophile, consumes stoichiometric equivalents of base, and aggressively chelates transition metal catalysts (such as copper) to form highly stable, catalytically inert Cu(II)-carboxylate complexes[2]. To circumvent catalyst deactivation and poor yields, the field-proven strategy employs a Protection-Arylation-Deprotection sequence. By transiently masking the acid as a methyl or ethyl ester, the imidazole nitrogen becomes the exclusive reactive site, enabling high-yielding cross-coupling[3].

Experimental Workflow & Pathway Selection

The workflow below illustrates the strategic divergence between the preferred ester-mediated pathway and the problematic direct arylation approach.

Pathway A 1H-Imidazole-5-carboxylic acid B Methyl 1H-imidazole-5-carboxylate (Acid Protection) A->B MeOH, H2SO4 Reflux E Direct N-Arylation (Side Reactions / Cu-Chelation) A->E Ar-X, CuI Excess Base C N-Aryl Imidazole-5-carboxylate (Ullmann or Chan-Lam) B->C Ar-X or Ar-B(OH)2 Cu Catalyst D N-Aryl Imidazole-5-carboxylic acid (Target Product) C->D 1. NaOH, MeOH 2. HCl to pH 3.5-4.0 E->D Low Yield / Tedious Purification

Strategic workflow for N-arylation of imidazole-5-carboxylic acid via ester protection.

Quantitative Comparison of Coupling Methodologies

Depending on the electronic nature of your arylating agent and its functional group tolerance, researchers must choose between an Ullmann-type Condensation [4] or a Chan-Lam Coupling [5]. The quantitative parameters for both methodologies are summarized below:

ParameterUllmann-Type CondensationChan-Lam Coupling
Coupling Partner Aryl Iodides / BromidesArylboronic Acids
Catalyst CuI (10–20 mol%)Cu(OAc)₂ (10–20 mol%)
Ligand 1,10-Phenanthroline or DiaminesPyridine or TEA (serves as ligand/base)
Base K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq)Pyridine or TEA (2.0 eq)
Solvent DMF, DMSO, or TolueneDCM, MeOH, or DMF
Temperature 90 °C – 110 °CRoom Temperature (20 °C – 25 °C)
Atmosphere Inert (Argon/Nitrogen)Open Air (O₂ required)
Typical Yields 65% – 90%50% – 85%

Detailed Step-by-Step Protocols

Note: The following protocols assume the starting material has already been protected as methyl 1H-imidazole-5-carboxylate .

Phase 1: N-Arylation of the Imidazole Core
Protocol A: Copper-Catalyzed Ullmann Coupling (For Aryl Halides)

This method is highly effective for electron-deficient or neutral aryl iodides and bromides[4].

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 1H-imidazole-5-carboxylate (1.0 eq), the aryl iodide (1.2 eq), anhydrous Cs₂CO₃ (2.0 eq), and CuI (0.1 eq).

    • Causality Check: Ensure the CuI powder is stark white. If it appears green or brown, it contains Cu(II) impurities that will catalyze the homocoupling of your aryl halide. Wash off-color CuI with THF in a Soxhlet extractor before use[1].

  • Ligand & Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous DMF (to reach 0.5 M concentration) and 1,10-phenanthroline (0.2 eq) via syringe.

    • Causality Check: The bidentate ligand solubilizes the Cu(I) species and prevents the formation of unreactive poly-copper aggregates.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 16–24 hours. Monitor completion via TLC (EtOAc/Hexane).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and insoluble carbonates. Wash the organic filtrate with water (3x) to remove DMF, dry over MgSO₄, and concentrate under reduced pressure[4].

Protocol B: Chan-Lam Coupling (For Arylboronic Acids)

This alternative is ideal for substrates containing thermally sensitive functional groups, as it proceeds at room temperature[6].

  • Reaction Assembly: In a round-bottom flask, dissolve methyl 1H-imidazole-5-carboxylate (1.0 eq) and the corresponding arylboronic acid (1.5 eq) in dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add anhydrous Cu(OAc)₂ (0.1 eq) and Pyridine (2.0 eq).

  • Atmospheric Control (Critical): Do not purge with inert gas. Equip the flask with a drying tube (e.g., Drierite) and leave it open to the atmosphere. Stir vigorously at room temperature for 24–48 hours.

    • Causality Check: The Chan-Lam catalytic cycle relies on molecular oxygen as the terminal oxidant. O₂ is required to reoxidize the transient Cu(II) intermediate to a highly reactive Cu(III) species, which subsequently undergoes reductive elimination to form the C-N bond[5].

  • Work-up: Once complete, wash the DCM layer with saturated aqueous NH₄Cl to sequester the copper, followed by brine. Dry over Na₂SO₄ and purify via flash chromatography.

Phase 2: Saponification & Isoelectric Isolation

Once the N-arylated ester is isolated, the final step is the hydrolysis of the ester to reveal the target carboxylic acid.

Protocol C: Ester Hydrolysis and Zwitterion Precipitation
  • Hydrolysis: Dissolve the N-aryl methyl imidazole-5-carboxylate in a 1:1 mixture of Methanol and THF. Add 2.0 M aqueous NaOH (3.0 eq).

  • Heating: Reflux the mixture for 1–2 hours until the ester is fully consumed (verified by TLC).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove all Methanol and THF, leaving only the basic aqueous layer.

  • Isoelectric Acidification (Critical): Cool the aqueous solution in an ice bath. Dropwise, add 1.0 M HCl while continuously monitoring the pH with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5 – 4.0 .

    • Causality Check: The final product is a zwitterion. The imidazole nitrogen is basic (pKa ~6.7), while the carboxylic acid is acidic (pKa ~3.5). At pH 7.4, the molecule is highly ionized and water-soluble. By adjusting the pH to its isoelectric point (~3.5–4.0), the molecule achieves a net-zero charge, drastically reducing its aqueous solubility and causing it to precipitate as a pure, filterable white solid[1].

  • Isolation: Filter the precipitated solid, wash with ice-cold deionized water, and dry under high vacuum to yield the pure N-aryl imidazole-5-carboxylic acid.

References

  • [4] Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid - Benchchem - 4

  • [6] WO2015025025A1 - Alkynyl alcohols and methods of use - Google Patents - 6

  • [2] N-Arylation by Nickel-Mediated Carbonyl Deletion from Carbox-amides Enabled by Visible Light - ChemRxiv - 2

  • [1] 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid | 7036-56-8 - Benchchem -1

  • [3] Product Class 3: Imidazoles - Science of Synthesis (Thieme) - 3

  • [5] 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole - Benchchem - 5

Sources

Application Note: Strategic Selection of a Recrystallization Solvent for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Purification of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Abstract This document provides a comprehensive guide for researchers and drug development professionals on the selection of an appropriate solvent system for the purification of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439896-42-0) via recrystallization. Due to the molecule's amphiphilic nature, possessing both a non-polar bromophenyl group and highly polar imidazole and carboxylic acid moieties, a systematic approach to solvent screening is essential. This guide outlines the underlying principles, presents detailed experimental protocols for both single-solvent and multi-solvent systems, and offers troubleshooting advice to achieve high purity and yield.

Introduction: The Purification Challenge

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic building block valuable in medicinal chemistry and materials science.[1][2] The efficacy of such intermediates in subsequent synthetic steps is critically dependent on their purity. Recrystallization is a powerful and scalable purification technique that, when optimized, can yield material of exceptional quality.[3][4]

The primary challenge in recrystallizing this specific molecule lies in its dual-character polarity. The carboxylic acid and imidazole groups offer sites for strong hydrogen bonding and polar interactions, while the bromophenyl ring imparts significant non-polar, hydrophobic character. A successful recrystallization solvent must navigate this dichotomy, providing poor solubility at ambient temperatures but high solubility at elevated temperatures.[5] This guide provides the scientific rationale and a practical workflow to identify and implement an effective recrystallization strategy.

Physicochemical Profile & Structural Considerations

Understanding the molecule's properties is the foundation of a logical solvent selection process.

  • Structure: The molecule consists of a polar "head" (imidazole-5-carboxylic acid) capable of acting as both a hydrogen bond donor and acceptor, and a non-polar, hydrophobic "tail" (3-bromophenyl group).

  • Intermolecular Forces: Purification is governed by disrupting and selectively reforming strong intermolecular forces, including hydrogen bonding from the carboxylic acid dimer formation, π-π stacking of the aromatic rings, and dipole-dipole interactions.

  • Expected Solubility: The compound is expected to be most soluble in polar solvents that can effectively solvate both the polar functional groups and, to a lesser extent, the aromatic ring. Its solubility in non-polar solvents is predicted to be negligible.

PropertyValueSource
CAS Number 1439896-42-0[2]
Molecular Formula C₁₀H₇BrN₂O₂[2]
Molecular Weight 283.08 g/mol Calculated
Physical Form Solid (by analogy)
Structural Features Aromatic Carboxylic Acid, Imidazole Heterocycle, Aryl Halide[2]

The Solvent Selection Workflow

The ideal recrystallization solvent should exhibit a steep solubility curve with respect to temperature. The following workflow provides a systematic approach to identifying such a solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision & Path Selection Crude Crude Solid (~20 mg) in Test Tube AddSolvent Add Solvent Drops at Room Temp Crude->AddSolvent Observe_RT Observe Solubility AddSolvent->Observe_RT Insoluble_RT Insoluble at RT Observe_RT->Insoluble_RT No Soluble_RT Soluble at RT Observe_RT->Soluble_RT Yes Heat Heat to Boiling Insoluble_RT->Heat Failure_Soluble POOR SOLVENT (e.g., DMSO, DMF) Soluble_RT->Failure_Soluble Observe_Hot Observe Solubility Heat->Observe_Hot Soluble_Hot Soluble When Hot Observe_Hot->Soluble_Hot Yes Insoluble_Hot Insoluble When Hot Observe_Hot->Insoluble_Hot No Cool Cool Slowly Soluble_Hot->Cool Failure_Insoluble POOR SOLVENT (e.g., Hexane, Toluene) Insoluble_Hot->Failure_Insoluble Crystals Crystals Form? Cool->Crystals Success IDEAL SINGLE SOLVENT (e.g., Ethanol, IPA) Crystals->Success Yes Failure_NoCrystals No Crystals / Oiling Out Crystals->Failure_NoCrystals No Consider_Mixed CONSIDER FOR MIXED-SOLVENT SYSTEM (as the 'good' solvent) Failure_Soluble->Consider_Mixed

Caption: Workflow for systematic recrystallization solvent screening.

Candidate Solvent Systems

Based on the molecular structure, several solvent classes are proposed for screening. Polar protic solvents are primary candidates due to their ability to engage in hydrogen bonding.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol (EtOH) 78.3HighPrimary Candidate. Excellent ability to dissolve polar groups when heated. Often used for recrystallizing imidazole and carboxylic acid derivatives.[1][6]
Isopropanol (IPA) 82.6HighSlightly less polar and higher boiling than ethanol. Can sometimes provide better crystal formation if solubility in ethanol is too high.
Methanol (MeOH) 64.7Very HighMay be too powerful a solvent, leading to high solubility even at room temperature and thus poor recovery. Use with caution.
Water (H₂O) 100Very HighLikely a poor solvent due to the hydrophobic bromophenyl group. However, it is an excellent anti-solvent to pair with alcohols.[7]
Acetonitrile (ACN) 81.6HighA polar aprotic solvent that can be effective. Its high boiling point is advantageous.[8] (by analogy)
Ethyl Acetate (EtOAc) 77.1MediumMay not be polar enough to dissolve the compound effectively, even when hot. More likely to be useful in chromatography.[1]
Acetone 56MediumA versatile solvent, but its low boiling point can lead to rapid crashing out of solution rather than slow crystal growth.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is the recommended starting point for purification.

Methodology:

  • Dissolution: Place the crude 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (drop by drop near the end) until the solid completely dissolves.

    • Scientist's Note: Avoid adding a large excess of solvent, as this will significantly reduce the final yield. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes mechanical impurities.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • Rationale: Slow cooling is paramount for the formation of large, well-defined crystals, which are typically purer than fine powders that can trap impurities.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point analysis and compare it to the crude material.

Protocol 2: Multi-Solvent Recrystallization (Ethanol/Water System)

This method is an excellent alternative if the compound is too soluble in pure ethanol or if "oiling out" occurs.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add deionized water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization & Isolation: Follow steps 4 through 8 from Protocol 1. The wash solvent in step 7 should be a cold mixture of ethanol and water in the same approximate ratio as the final crystallization medium.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Solution is not saturated (too much solvent used); solution is supersaturated.Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[5] Add a "seed" crystal of the pure compound. If too much solvent was added, slowly evaporate some solvent and cool again.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider switching to a lower-boiling point solvent or using a mixed-solvent system.[3]
Poor Recovery / Low Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.
Colored Impurities Remain Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the product.

Conclusion

The purification of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid is readily achievable through a systematic approach to recrystallization. Due to the molecule's structure, polar protic solvents, particularly ethanol , represent the most promising single-solvent system. Should challenges arise with a single solvent, a multi-solvent system such as ethanol/water provides a robust and effective alternative. By following the detailed protocols and troubleshooting guidance provided, researchers can consistently obtain this valuable intermediate in high purity, facilitating the advancement of their research and development objectives.

References

  • Benchchem Technical Support Center. (n.d.). Refining Purification Techniques for Polar Imidazole Derivatives.
  • Benchchem Technical Support Center. (n.d.). Purification of Imidazole Derivatives.
  • BenchChem. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Al-Masoudi, N. A., et al. (2025, May 14). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PMC.
  • Fluorochem. (n.d.). 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439896-42-0).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • Unknown Author. (n.d.). Crystallization Solvents. PDF document.
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid.
  • Unknown Author. (n.d.). Recrystallization and Crystallization.
  • MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • ScienceOpen. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide.

Sources

Preparation of Imidazole-5-Carboxylic Acid Derivatives via the van Leusen Reaction: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Imidazole-5-carboxylic acid derivatives are universally recognized as privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of antihypertensive agents (e.g., Olmesartan medoxomil), antiviral compounds, and potent kinase inhibitors[1]. While the classical Debus-Radziszewski synthesis is useful for symmetric imidazoles, it lacks the regiocontrol required for advanced drug intermediates.

The 2 offers an elegant, highly regioselective alternative[2]. By reacting tosylmethyl isocyanide (TosMIC) with an aldimine, the methodology typically yields 1,5-disubstituted imidazoles[3]. To specifically synthesize imidazole-5-carboxylates , the reaction is strategically adapted by generating the intermediate aldimine from a primary amine and an alkyl glyoxylate[4]. This ensures the ester moiety is exclusively locked at the C5 position of the resulting imidazole ring[5].

Mechanistic Causality & Regiocontrol

The success of this protocol relies heavily on the precise orchestration of electronic effects and leaving-group dynamics:

  • Imine/α-Alkoxyamine Formation : The condensation of a primary amine with ethyl glyoxylate in an alcoholic solvent (like methanol) rapidly forms an electrophilic aldimine, which often exists in equilibrium with its α-methoxyamine adduct.

  • Carbanion Generation : A non-nucleophilic base deprotonates the active methylene of TosMIC (pKa ~14).

  • Nucleophilic Addition & Cyclization : The TosMIC carbanion attacks the highly electrophilic carbon of the glyoxylate-derived imine. Subsequent 5-endo-dig cyclization occurs as the imine nitrogen attacks the isocyanide carbon.

  • Aromatization : The elimination of the toluenesulfinate anion (Ts⁻) drives the irreversible aromatization of the ring. Because the imine carbon originates from the glyoxylate, the carboxylate group is fixed at C5.

G A Primary Amine + Alkyl Glyoxylate B Aldimine Intermediate [Validate: 1H NMR CH=N ~8.2 ppm] A->B Condensation (-H2O) D 5-endo-dig Cyclization & Aromatization B->D C TosMIC + DBU (Base) C->D Carbanion Attack E Imidazole-5-carboxylate [Validate: TLC / LC-MS] D->E - Toluenesulfinate F Saponification (NaOH/H2O) E->F G Imidazole-5-carboxylic Acid [Validate: Ester NMR signal loss] F->G Acidic Workup

Workflow and validation checkpoints for van Leusen imidazole-5-carboxylic acid synthesis.

Quantitative Optimization of Reaction Conditions

The choice of base and solvent is the most critical variable in the vL-3CR. Nucleophilic bases can attack the glyoxylate ester, while overly harsh conditions degrade TosMIC.

Table 1: Optimization of Base and Solvent in the vL-3CR

Base (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃MeOH251268Mild conditions; intermediate α-methoxyamine forms readily.
t-BuOKTHF0 to 25445Rapid reaction, but competing TosMIC degradation lowers yield.
DBU MeCN 25 6 84 Optimal for electron-deficient amines; non-nucleophilic.
NaOEtEtOH25875Good scalability; matching solvent to ester prevents transesterification.

Self-Validating Experimental Protocol

Phase 1: Synthesis of the Imidazole-5-Carboxylate Intermediate

Objective: Form the aldimine in situ and execute the cycloaddition without isolating unstable intermediates.

  • Imine Formation :

    • To an oven-dried round-bottom flask under N₂, add the primary amine (10.0 mmol, 1.0 eq) and anhydrous Methanol (30 mL).

    • Dropwise, add ethyl glyoxylate (11.0 mmol, 1.1 eq; typically supplied as a 50% solution in toluene).

    • Causality: Toluene solutions of glyoxylates are used to prevent the rapid polymerization that occurs in pure glyoxylic acid derivatives. Methanol traps the imine as a stable α-methoxyamine, preventing oligomerization.

    • Validation Checkpoint : Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the aldimine [M+H]⁺ or α-methoxyamine must be the base peak.

  • TosMIC Addition :

    • Once imine formation is complete (typically 2 hours), cool the reaction mixture to 0 °C using an ice bath.

    • Add TosMIC (11.0 mmol, 1.1 eq) in one portion.

  • Base-Promoted Cycloaddition :

    • Dropwise, add DBU (15.0 mmol, 1.5 eq).

    • Causality: DBU is preferred over K₂CO₃ for challenging substrates because its steric bulk prevents nucleophilic attack on the ester, while its strong basicity ensures rapid and complete deprotonation of TosMIC.

    • Remove the ice bath and stir at 25 °C for 6 hours. Do not heat above 30 °C, as TosMIC will thermally decompose into p-toluenesulfinic acid.

    • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 1:1). TosMIC is strongly UV-active and stains bright yellow with KMnO₄. The reaction is complete when the TosMIC spot disappears and a new, highly polar UV-active spot (the imidazole product) emerges.

  • Workup & Purification :

    • Concentrate the mixture in vacuo. Dissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the pure 1-substituted-1H-imidazole-5-carboxylate.

Phase 2: Saponification to the Free Carboxylic Acid

Objective: Hydrolyze the C5-ester to yield the final amphoteric imidazole-5-carboxylic acid.

  • Hydrolysis :

    • Dissolve the purified imidazole-5-carboxylate (5.0 mmol) in a 1:1 mixture of THF and MeOH (20 mL).

    • Add 2M aqueous NaOH (10.0 mmol, 2.0 eq). Stir at room temperature for 3 hours.

    • Causality: The THF/MeOH co-solvent system ensures the organic substrate remains fully dissolved while the aqueous hydroxide attacks the C5-ester.

  • Isoelectric Precipitation :

    • Concentrate the mixture in vacuo to remove organic solvents.

    • Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3.5–4.0 .

    • Causality: This specific pH range targets the isoelectric point of the amphoteric imidazole-5-carboxylic acid. Acidifying too much (pH < 2) will protonate the imidazole nitrogen, creating a highly water-soluble hydrochloride salt and preventing precipitation.

  • Isolation :

    • Filter the resulting white/off-white precipitate, wash with ice-cold water (10 mL), and dry under high vacuum.

    • Validation Checkpoint : ¹H NMR (DMSO-d₆) will show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm and triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid OH exchangeable proton at >12.0 ppm.

References

  • Title : A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives Source : Asian Journal of Research in Chemistry URL : [Link]

  • Title : Imidazole - Wikipedia Source : Wikipedia URL : [Link]

  • Title : ChemInform Abstract: A Short and Efficient Protocol for the Synthesis of Imidazo[1,5-a]quinoxalin-4-ones from 3-Aroylquinoxalinones and Compounds with the Aminomethylene Moiety Source : ResearchGate URL :[Link]

  • Title : The Journal of Organic Chemistry Vol. 69 No. 3 Source : ACS Publications URL : [Link]

Sources

Application Note: Functionalization of the Bromophenyl Group in Imidazole Carboxylic Acids via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Optimized and Validated: March 1, 2026 | Facility: Singapore R&D Hub Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Bromophenyl imidazole carboxylic acids are privileged scaffolds in medicinal chemistry. They serve as critical precursors for a variety of therapeutics, most notably angiotensin II receptor antagonists (e.g., telmisartan analogs) and targeted enzyme inhibitors[1]. The presence of the bromine atom on the phenyl ring provides a versatile functional handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[2].

However, the functionalization of this specific scaffold presents two major chemoselective challenges:

  • The Carboxylic Acid Interference: An unprotected carboxylic acid moiety is highly acidic relative to the basic conditions required for cross-coupling. If left unprotected, it will protonate the inorganic base (e.g.,

    
    ), stalling the transmetalation step of the catalytic cycle.
    
  • Catalyst Poisoning by the Imidazole Nitrogen: The basic nitrogen of the imidazole ring is a strong

    
    -donor. It can competitively coordinate to the Palladium(II) intermediate, forming an inactive resting state and effectively poisoning the catalyst[3].
    

The Strategic Solution: To overcome these barriers, a three-stage workflow is required. First, the carboxylic acid must be transiently protected via esterification. Second, the cross-coupling is executed using a sterically bulky, bidentate palladium catalyst (such as


) which physically prevents the imidazole nitrogen from forming a stable chelate[4]. Finally, the ester is saponified to reveal the functionalized target.

Synthetic Workflow

Workflow A Bromophenyl Imidazole Carboxylic Acid B Esterification (Protection) A->B C Protected Intermediate B->C D Suzuki Coupling (Pd Catalyst) C->D E Functionalized Ester D->E F Saponification (Deprotection) E->F G Target Compound F->G

Three-stage workflow for the functionalization of bromophenyl imidazole carboxylic acids.

Quantitative Data: Reaction Optimization

The choice of catalyst and base is the primary determinant of yield. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling using Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate and phenylboronic acid as a model system.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)*Causality / Observation
1


Toluene/

9045%Imidazole coordination deactivated the catalyst.
2


1,4-Dioxane/

9088%Bulky dppf ligand prevented N-coordination.
3

/ XPhos

1,4-Dioxane/

10094% Highly active biarylphosphine accelerated OA.
4


DMF/

9076%Partial ester hydrolysis observed due to strong base.

*Yields determined by HPLC integration at 254 nm using an internal standard.

Experimental Protocols

This self-validating protocol ensures high fidelity through built-in analytical checkpoints.

Phase 1: Protection (Esterification)

Objective: Mask the carboxylic acid to prevent base neutralization during cross-coupling.

  • Reagent Charging: Suspend 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid (10.0 mmol) in anhydrous Methanol (50 mL) under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C. Add Thionyl Chloride (

    
    , 15.0 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with 
    
    
    
    gas evolution.
  • Reflux: Heat the reaction to 70 °C for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The starting material (

    
    ) should be completely consumed, replaced by a new spot (
    
    
    
    ).
  • Workup: Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous

    
     (50 mL) and extract with Ethyl Acetate (
    
    
    
    mL). Dry the combined organic layers over
    
    
    and concentrate to yield the methyl ester intermediate.
Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromophenyl group using a sterically hindered Pd-catalyst.

  • Degassing: In a Schlenk flask, combine the methyl ester intermediate (5.0 mmol), the desired arylboronic acid (6.0 mmol), and

    
     (10.0 mmol). Add a solvent mixture of 1,4-Dioxane/
    
    
    
    (4:1 v/v, 25 mL). Sparge the mixture with Argon for 15 minutes.
  • Catalyst Addition: Add

    
     (0.25 mmol, 5 mol%) and XPhos (0.50 mmol, 10 mol%) under a positive Argon stream.
    
  • Coupling: Seal the flask and heat to 100 °C for 12 hours.

  • Validation Checkpoint 2: Analyze an aliquot via LC-MS. Look for the disappearance of the brominated isotopic pattern (

    
     and 
    
    
    
    peaks of equal intensity) and the appearance of the cross-coupled product mass.
  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with Ethyl Acetate (

    
     mL). Wash the organics with brine, dry over 
    
    
    
    , and purify via flash column chromatography (Hexanes/EtOAc) to isolate the functionalized ester.
Phase 3: Deprotection (Saponification)

Objective: Unmask the carboxylic acid to yield the final API precursor.

  • Hydrolysis: Dissolve the functionalized ester (4.0 mmol) in THF/MeOH/

    
     (2:1:1, 20 mL). Add Lithium Hydroxide monohydrate (
    
    
    
    , 12.0 mmol).
  • Reaction: Stir at room temperature for 4 hours.

  • Workup & Isolation: Concentrate to remove organic solvents. Dilute the aqueous layer with water (10 mL) and wash with Diethyl Ether (15 mL) to remove organic impurities. Acidify the aqueous layer to pH 3-4 using 1M

    
    .
    
  • Validation Checkpoint 3: The target functionalized imidazole carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under high vacuum. Confirm final structure via

    
     NMR (DMSO-
    
    
    
    ) to ensure the disappearance of the methyl ester singlet at ~3.8 ppm.

Mechanistic Pathway

The success of Phase 2 relies on the catalytic cycle outlined below. The bulky XPhos ligand facilitates rapid oxidative addition (OA) into the robust C-Br bond while sterically shielding the Palladium center from the imidazole nitrogen during transmetalation (TM).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII_1 Ar-Pd(II)(L_n)-Br Intermediate OA->PdII_1 TM Transmetalation (+ Ar'-B(OH)2) PdII_1->TM PdII_2 Ar-Pd(II)(L_n)-Ar' Intermediate TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Prod Cross-Coupled Product RE->Prod

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. nbinno.com.
  • Solvent-Switchable Remote C−H Activation via 1,4-Palladium Migration Enables Site-Selective C−P Bond Formation. Tsantrizos' Group, McGill University.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).
  • Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.

Sources

solid-phase synthesis using imidazole carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Using Imidazole Carboxylic Acid Building Blocks

Executive Summary & Strategic Logic

The incorporation of imidazole carboxylic acid building blocks into solid-phase synthesis (SPS) workflows is a pivotal strategy for generating DNA-binding polyamides (e.g., Dervan polyamides), peptidomimetics, and high-affinity kinase inhibitors. Unlike standard amino acids, imidazole carboxylic acids present a "dual-reactivity" challenge: the electron-rich imidazole ring is prone to


-acylation if unprotected, and the carboxylic acid activation can lead to rapid racemization (in chiral variants) or low coupling efficiency due to poor solubility.

This guide details the protocols for using both


-alkylated  (e.g., 1-methylimidazole-2-carboxylic acid) and 

-protected
(e.g., Fmoc-His(Trt)-OH analogs or imidazole-4-carboxylic acid) building blocks.

Core Challenges & Solutions:

  • Solubility: Imidazole acids are often sparingly soluble in DCM. Solution: Use NMP or DMF/DMSO mixtures and heat (up to 50°C) cautiously.

  • 
    -Acylation:  The basic nitrogen (
    
    
    
    or
    
    
    ) can compete with the amine nucleophile. Solution: Use Trityl (Trt) protection for
    
    
    -H imidazoles or permanent alkylation (Methyl) for polyamides.
  • Racemization: Activation of imidazole-2-carboxylic acids is notoriously prone to racemization due to the proximity of the heteroatom. Solution: Use "low-racemization" additives like Oxyma Pure/DIC or HATU with collidine instead of DIPEA.

Critical Reagent Selection

ComponentRecommendationScientific Rationale
Resin 2-Chlorotrityl Chloride (2-CTC) The steric bulk of the trityl linker prevents diketopiperazine formation and suppresses racemization during loading. It allows mild acid cleavage (1% TFA), keeping side-chain protecting groups intact if needed.
Coupling Reagent HATU / HOAt Imidazole carboxylic acids are deactivated electronically. HATU provides the high reactivity needed for these electron-deficient acids, superior to HBTU/PyBOP.
Base Collidine (TMP) 2,4,6-Collidine is a weaker, non-nucleophilic base than DIPEA. It minimizes base-catalyzed racemization during the slow coupling of hindered imidazole acids.
Protection Trityl (Trt) For

-H imidazoles, Trt is superior to Boc or Bum. It is removed only during final TFA cleavage, preventing

-branching during chain elongation.

Experimental Protocols

Protocol A: Resin Loading (2-CTC Resin)

Objective: Immobilize the first imidazole building block without racemization.

Materials:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).

  • Imidazole Carboxylic Acid Building Block (1.2 eq relative to resin).

  • DIPEA (4.0 eq).

  • DCM (Anhydrous).

  • Methanol (HPLC grade).

Step-by-Step:

  • Resin Swelling: Weigh resin into a fritted syringe reactor. Swell in dry DCM for 30 min. Drain.

  • Coupling Solution: Dissolve the Imidazole Acid (1.2 eq) in dry DCM (10 mL/g resin). If insoluble, add minimal dry DMF (up to 20% v/v). Add DIPEA (4.0 eq).[1]

    • Note: Low equivalent of acid (1.2 eq) is intentional to control loading density and prevent aggregation.

  • Loading Reaction: Add solution to resin.[1][2][3][4] Agitate gently for 2 hours at room temperature.

  • Capping: Add Methanol (20% v/v of total solvent volume) directly to the reaction mixture. Agitate for 20 min. This caps unreacted trityl chloride sites as methyl ethers.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination: Dry a resin aliquot. Measure weight gain or perform UV quantification (if Fmoc-protected). Target loading: 0.4–0.6 mmol/g.

Protocol B: Chain Elongation (Coupling Cycle)

Objective: Efficient amide bond formation with difficult imidazole substrates.

Materials:

  • Fmoc-protected Imidazole Acid (3.0 eq).

  • HATU (2.9 eq).

  • HOAt (3.0 eq) – Optional, for extremely difficult couplings.

  • Collidine (6.0 eq) or DIPEA (6.0 eq).

  • DMF/NMP (1:1 v/v).

Step-by-Step:

  • Deprotection (if applicable): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Activation:

    • Dissolve Amino Acid and HATU in DMF/NMP.

    • Add Collidine immediately before adding to resin. Do not pre-activate for >2 mins to avoid racemization.

  • Coupling: Add activated mixture to resin. Agitate for 60–120 minutes .

    • Optimization: For sterically hindered imidazoles (e.g., 4,5-disubstituted), double couple (repeat step 2-3) or heat to 50°C (microwave: 75°C for 5 min).

  • Monitoring: Perform Chloranil Test (for secondary amines/proline) or Kaiser Test (primary amines). Imidazoles often give false negatives in Kaiser; Chloranil is more reliable for these heterocyclic amines.

Protocol C: Cleavage & Work-up

Objective: Release peptide while preserving imidazole integrity.

Reagent: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Note: If the imidazole is Trt-protected, the Trt group is removed here.

  • Wash: Wash resin with DCM (5x) to remove all traces of DMF (DMF forms non-volatile salts with TFA).

  • Cleavage: Add TFA cocktail (10 mL/g resin). Agitate for 2–3 hours.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the product.

  • Analysis: Dissolve pellet in H₂O/MeCN (1:1) and analyze by LC-MS.[5]

Visualization: Synthesis Workflow

G cluster_cycle Elongation Cycle Start Start: 2-CTC Resin (Cl-Trt-Polymer) Loading Resin Loading Reagent: Imidazole-COOH + DIPEA Solvent: DCM/DMF Time: 2h Start->Loading Capping Capping Unreacted Sites Reagent: MeOH (20%) Loading->Capping Deprotect Fmoc Deprotection 20% Piperidine/DMF Capping->Deprotect If Fmoc-protected Activation Activation Reagent: HATU + Collidine (Minimize Pre-activation time) Capping->Activation If coupling to amine Deprotect->Activation Coupling Coupling Reaction 3.0 eq Imidazole Block Time: 60-120 min Activation->Coupling QC QC: Chloranil/Kaiser Test Coupling->QC QC->Deprotect Incomplete (Double Couple) Cleavage Final Cleavage 95% TFA / 2.5% TIS / 2.5% H2O QC->Cleavage Complete End Crude Imidazole Peptide Cleavage->End

Caption: Workflow for solid-phase assembly of imidazole scaffolds, highlighting the critical iterative loop of deprotection, activation, and QC validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Yield Imidazole insolubility or steric hindrance.Switch solvent to DCM/NMP (1:1). Increase temperature to 40°C during loading.
Racemization Base-catalyzed proton abstraction during activation.Switch base from DIPEA to Collidine or 2,6-Lutidine . Use Oxyma/DIC instead of HATU.
Incomplete Coupling Imidazole nitrogen coordinating to metal/reagents.Ensure

-protection (Trt) is intact. Use HATU (more reactive). Double couple.
N-Acylation (Branching) Unprotected imidazole NH reacting.Use Trt-protected building blocks. If using unprotected, ensure pH < 8 to keep imidazole protonated, though this is difficult in basic coupling.

References

  • Baird, E. E., & Dervan, P. B. (1996).[6] Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[6][7][8] Journal of the American Chemical Society, 118(26), 6141–6146. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Albericio, F., et al. (2018). Use of 2-Chlorotrityl Chloride Resin for the Solid-Phase Synthesis of Carboxylic Acids and Amides. Current Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application Note: Esterification Procedures for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0)[1]

Introduction & Chemical Context

1-Aryl-1H-imidazole-5-carboxylic acid derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of angiotensin II receptor antagonists, anti-inflammatory agents, and kinase inhibitors[2]. The compound 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid serves as a highly versatile bifunctional building block[1]. The C5-carboxylic acid provides a primary handle for esterification or amidation, while the 3-bromophenyl moiety at the N1 position allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Rationale: Overcoming Heterocyclic Challenges

Esterification of imidazole-5-carboxylic acids presents unique physicochemical challenges. The basic N3 nitrogen of the imidazole ring can readily become protonated under strongly acidic conditions (such as standard Fischer esterification using H₂SO₄), forming a zwitterionic or cationic species that drastically reduces substrate solubility and nucleophilicity.

To bypass these limitations, we employ chemoselective strategies[3]:

  • Method A (Acid Chloride Activation): Utilizing thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly electrophilic acyl chloride. The intermediate is reactive enough to undergo rapid esterification upon the addition of an alcohol, completely overcoming the deactivating effect of imidazole protonation.

  • Method B (Base-Promoted Alkylation): Utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF or DMA) to generate a nucleophilic carboxylate anion, which is subsequently trapped by an alkyl halide[4]. This method avoids acidic conditions entirely, preventing substrate precipitation and minimizing side reactions.

Esterification_Workflows cluster_A Method A: Acid Chloride Activation cluster_B Method B: Base-Promoted Alkylation SM 1-(3-Bromophenyl)-1H- imidazole-5-carboxylic acid AcylCl Acyl Chloride Intermediate [Highly Electrophilic] SM->AcylCl SOCl2, 0°C to Reflux Carboxylate Carboxylate Anion [Nucleophilic] SM->Carboxylate K2CO3, DMF, RT EsterA Methyl/Ethyl Ester (High Yield, Scalable) AcylCl->EsterA R-OH (e.g., MeOH) EsterB Alkyl Ester (Mild Conditions) Carboxylate->EsterB R-X (e.g., MeI), 45-50°C

Fig 1: Chemoselective esterification pathways for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-(3-Bromophenyl)-1H-imidazole-5-carboxylate via Thionyl Chloride

Causality & Expert Insight: Thionyl chloride serves a dual purpose as both the solvent and the activating reagent. The reaction is initiated at 0 °C to safely control the exothermic evolution of SO₂ and HCl gases. Co-evaporating the excess SOCl₂ with toluene prior to alcohol addition is a critical self-validating step to prevent the formation of dialkyl sulfites, which severely complicate downstream purification.

Step-by-Step Procedure:

  • Activation: Charge a dry, round-bottom flask with 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (1.0 eq) under an inert atmosphere (N₂ or Ar).

  • Cool the flask to 0 °C using an ice bath. Slowly add neat thionyl chloride (SOCl₂, 10.0 eq) dropwise.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 75 °C) for 2–3 hours. Validation checkpoint: Monitor the dissolution of the starting material; a transition to a clear solution indicates complete conversion to the acyl chloride.

  • Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove unreacted SOCl₂. Co-evaporate with anhydrous toluene (2 × 10 mL) to strip residual HCl.

  • Esterification: Suspend the crude acyl chloride in anhydrous dichloromethane (DCM) at 0 °C. Slowly add anhydrous methanol (5.0 eq) followed by triethylamine (TEA, 2.5 eq) to neutralize the generated HCl.

  • Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester.

Protocol B: Synthesis of Ethyl 1-(3-Bromophenyl)-1H-imidazole-5-carboxylate via Base-Promoted Alkylation

Causality & Expert Insight: This protocol leverages the high nucleophilicity of the carboxylate anion in a polar aprotic solvent (DMF). Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) to avoid potential side reactions at the acidic imidazole C2 position. Heating to 45–50 °C ensures kinetic completion without promoting ester hydrolysis[4].

Step-by-Step Procedure:

  • Deprotonation: To a 100 mL one-necked flask, add 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.2 M concentration)[4].

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 45–50 °C and stir for 12–16 hours. Validation checkpoint: Monitor reaction progress via LC-MS until the parent acid mass is fully consumed[4].

  • Workup: Once complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water (3 volumes) to precipitate the product. If the product oils out, extract with ethyl acetate (EtOAc)[4].

  • Wash the organic phase extensively with water (3 × 20 mL) to remove residual DMF, followed by saturated brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for the esterification methods described, based on standard heterocyclic chemistry optimizations.

ParameterMethod A: SOCl₂ / MeOHMethod B: Alkyl Halide / K₂CO₃Method C: EDCI / DMAP Coupling
Typical Yield 85 – 95%75 – 85%60 – 75%
Reaction Time 4 – 6 hours12 – 16 hours18 – 24 hours
Scalability Excellent (Multi-gram to kg)Good (Gram scale)Moderate (Milligram to Gram)
Best Suited For Simple aliphatic esters (Methyl, Ethyl)Base-stable esters, sensitive substratesComplex, sterically hindered alcohols
Primary Byproducts SO₂, HCl (gases)KI, excess alkyl halideUrea derivatives (requires chromatography)

References

  • Google Patents.Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof (EP1988090A1).
  • Organic Letters - ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. URL:[Link]

  • MedCrave Online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. URL:[Link]

Sources

Troubleshooting & Optimization

resolving regioisomers of N-substituted imidazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Regioisomers of N-Substituted Imidazole Carboxylic Acids

Current Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Regioselectivity, Identification, and Purification of 1,4- vs. 1,5-Imidazole Isomers.

Executive Summary: The "Tautomer Trap"

The alkylation of imidazole-4-carboxylic acid derivatives is a classic problem in heterocyclic chemistry. Because the starting material exists as a rapid equilibrium between the 4-substituted and 5-substituted tautomers, N-alkylation inevitably produces a mixture of two regioisomers:

  • 1,4-isomer (N1-alkyl-4-carboxylate): Typically the major product due to steric and electronic factors.

  • 1,5-isomer (N1-alkyl-5-carboxylate): Typically the minor product, often challenging to isolate.

This guide provides definitive protocols to distinguish, synthesize, and separate these isomers.

Module 1: Diagnostic & Identification

How do I know which isomer I have?

Q1: I have isolated a product. How do I definitively identify it as the 1,4- or 1,5-isomer using NMR?

A: The most robust method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy. You cannot rely solely on chemical shift heuristics without a reference standard.

The Protocol:

  • Target: Irradiate (or look for cross-peaks from) the N-alkyl protons (the protons on the carbon directly attached to the nitrogen).

  • Observation: Look for enhancement of the imidazole ring proton .

Feature1,4-Isomer (N1-alkyl-4-COOR)1,5-Isomer (N1-alkyl-5-COOR)
Structure N-Alkyl is adjacent to the Ring Proton (H-5).N-Alkyl is adjacent to the Ester/Acid (COOR).
NOE Signal Strong NOE between N-alkyl protons and H-5 .NO NOE between N-alkyl and Ring Proton (H-4 is distal).
Secondary NOE Weak/No NOE to ester group.Possible NOE to ester protons (if alkyl).

Why this works: In the 1,4-isomer, the N-substituent and the remaining ring proton (H-5) are vicinal neighbors. In the 1,5-isomer, the N-substituent is blocked from the ring proton (H-4) by the carboxylate group.

NOE_Logic Start Unknown Isomer (N-Alkylated Imidazole-4-COOR) Step1 Run 1D NOE / 2D NOESY Irradiate N-Alkyl Protons Start->Step1 Check Observe Ring Proton (H-C=C-N) Step1->Check Result14 Strong NOE Enhancement (Proximity Confirmed) Check->Result14 Signal Observed Result15 No NOE Enhancement (Protons are Distal) Check->Result15 No Signal Conclusion14 IDENTIFIED: 1,4-Isomer (Major Product) Result14->Conclusion14 Conclusion15 IDENTIFIED: 1,5-Isomer (Minor Product) Result15->Conclusion15

Caption: Decision tree for assigning imidazole regioisomers via Nuclear Overhauser Effect (NOE) spectroscopy.

Q2: Can I use HPLC retention time to guess the isomer?

A: Yes, as a preliminary screen, but not for confirmation.

  • Trend: On Reverse Phase (C18) columns, the 1,5-isomer typically elutes earlier (lower

    
    ) than the 1,4-isomer.
    
  • Reasoning: The 1,5-isomer often possesses a larger net dipole moment due to the alignment of the nitrogen lone pairs and the carbonyl dipole, making it more polar and less retained on hydrophobic stationary phases [1]. The 1,4-isomer is more "linear" and pseudo-symmetric, often increasing lipophilicity.

Module 2: Synthetic Control

How do I make the specific isomer I want?

Q3: Standard alkylation gives me a mixture. How do I favor the 1,4-isomer?

A: Standard basic alkylation inherently favors the 1,4-isomer.

  • Mechanism: The imidazole-4-carboxylate anion has two nucleophilic nitrogens. The nitrogen adjacent to the electron-withdrawing carboxylate (N3 in the 4-tautomer) is electronically deactivated. The distal nitrogen (N1) is more nucleophilic.

  • Optimization: Use cesium carbonate (

    
    )  in DMF  or acetonitrile . The "Cesium Effect" often enhances the ratio of the major isomer (1,4) by stabilizing the specific transition state, although the primary driver is the electronic bias of the ring [2].
    
Q4: I need the 1,5-isomer, but it's the minor product (<15%). How do I synthesize it selectively?

A: Direct alkylation is inefficient for 1,5-isomers. You must switch strategies to Directed Protection or Cyclization .

Protocol A: The Trityl Switch (Steric Directing)

  • Protect: React imidazole-4-carboxylate with Trityl Chloride (Trt-Cl) . The bulky Trityl group will selectively attach to the less hindered N1 (distal to COOR), forming the 1-Trityl-4-carboxylate .

  • Alkylate: Treat with a powerful alkylating agent (e.g., Meerwein's salt or Alkyl Triflate). Since N1 is blocked, alkylation is forced onto N3 .

  • Deprotect: Acidic hydrolysis removes the Trityl group.

  • Result: The alkyl group remains on the nitrogen adjacent to the ester. Note: Nomenclature flips! The N3-alkylated 4-carboxylate is the 1,5-isomer .

Protocol B: Cyclization (De Novo Synthesis)

  • Avoid the imidazole ring entirely. Construct the ring from an N-alkylated isocyanide and an aldehyde/amine precursor. This guarantees the position of the N-substituent [3].

Synthesis_Pathways cluster_Direct Direct Alkylation (Thermodynamic) cluster_Directed Directed Synthesis (Steric Control) Start Imidazole-4-Carboxylate Direct Base (K2CO3) + R-X Start->Direct Protect 1. Trityl Chloride (Blocks N1) Start->Protect Major 1,4-Isomer (Major) (N1-Alkyl) Direct->Major Minor 1,5-Isomer (Minor) (N3-Alkyl) Direct->Minor Alkylate2 2. Alkyl Triflate (Forces N3 attack) Protect->Alkylate2 Deprotect 3. Acid Deprotection Alkylate2->Deprotect Target15 1,5-Isomer (Exclusive) Deprotect->Target15

Caption: Synthetic pathways for accessing 1,4-isomers (direct) vs. 1,5-isomers (directed protection).

Module 3: Purification & Isolation

How do I separate the mixture?

Q5: My crude reaction has a 4:1 ratio of isomers. What is the best purification method?

A: Do not default to silica flash chromatography immediately; the isomers often streak or co-elute due to the basic imidazole nitrogen.

Step 1: Recrystallization (The "Crash" Method) The 1,4-isomer is typically more crystalline and less soluble in polar ethers.

  • Solvent System: Dissolve the crude mixture in hot Ethyl Acetate or Isopropanol . Add Hexanes or Diethyl Ether until turbid. Cool to 4°C.

  • Result: The major 1,4-isomer often precipitates pure. The filtrate will be enriched in the 1,5-isomer.

Step 2: Flash Chromatography (Buffered) If you must use columns, you need to suppress the interaction between the imidazole nitrogen and the acidic silica silanols.

  • Additive: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., DCM/MeOH + 1% NH4OH).

  • Stationary Phase: If separation is poor on standard silica, switch to C18 Reverse Phase silica. The resolution is almost always superior for these regioisomers [4].

Step 3: Prep-HPLC Conditions

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Ammonium Acetate (pH ~6.5). Avoid TFA if you want the free base, as it forms salts.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Shallow gradient (e.g., 5% to 30% B over 20 mins). The 1,5-isomer will likely elute first.

References

  • Elution Order & Polarity: Sielc Technologies. Separation of Imidazole Regioisomers on Newcrom R1. Available at: [Link]

  • Cyclization Strategies: Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]

  • HPLC Method Development: Phenomenex. Reversed Phase HPLC Method Development Guide. Available at: [Link]

Sources

Technical Support Center: Optimizing Yield for Hydrolysis of 1-(3-Bromophenyl)imidazole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the ester hydrolysis of 1-(3-Bromophenyl)imidazole derivatives.

The synthesis and optimization of complex imidazole derivatives often require rigorous empirical tuning to maximize yield and prevent product loss during isolation[1]. While the imidazole ring itself is known to possess intrinsic catalytic esterase activity under certain conditions[2], the hydrolysis of an ester directly conjugated to a highly lipophilic 1-(3-Bromophenyl)imidazole core presents unique biphasic and speciation challenges. The target molecule, typically 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid (CAS: 445303-24-2)[3], is amphoteric, meaning standard aqueous workups often lead to catastrophic yield losses if the underlying physical chemistry is not respected.

Workflow & Logical Relationships

To achieve >90% isolated yields, the hydrolysis workflow must seamlessly integrate a homogeneous reaction environment with a highly controlled, pH-dependent isolation strategy.

Workflow A 1-(3-Bromophenyl)imidazole Ester (Highly Lipophilic) B Add LiOH (3 eq) THF:MeOH:H2O (3:1:1) A->B C Hydrolysis at 45°C (Homogeneous Cleavage) B->C D Evaporate Organics & Adjust pH to 4.5 C->D E Precipitate Zwitterion (Maximized Yield) D->E

Fig 1. Optimized workflow for the high-yield hydrolysis of 1-(3-Bromophenyl)imidazole esters.

Troubleshooting Guides & FAQs

Q1: My hydrolysis reaction is stalling at 50-60% conversion, even after 12 hours. Why? Cause: 1-(3-Bromophenyl)imidazole esters are highly lipophilic due to the bulky bromophenyl ring[4]. If you are using purely aqueous base (e.g., NaOH in water), the reaction mixture becomes biphasic. The lipophilic ester remains trapped in organic droplets, starving the reaction of the substrate. Solution: Transition to a miscible co-solvent system. A 3:1:1 ratio of THF:MeOH:H2O is optimal. THF solubilizes the starting material, water provides the hydroxide nucleophile, and Methanol acts as a phase-transfer bridge, preventing the THF and water from separating into two phases as the ionic strength of the reaction increases.

Q2: I have 100% conversion confirmed by LCMS, but my isolated yield is <30%. Where is my product? Cause: The hydrolyzed product is an amphoteric molecule. The imidazole nitrogen is basic (pKa ~ 6.0), and the carboxylic acid is acidic (pKa ~ 2.5). If your workup pH is too high (>7) or too low (<2), the molecule remains highly water-soluble as an anion or cation, respectively, and will be lost in the aqueous waste. Solution: Isoelectric precipitation. After removing the organic solvents, you must carefully adjust the aqueous layer to pH 4.0–4.5. This forces the molecule into its neutral zwitterionic form, which minimizes aqueous solubility and maximizes precipitation.

Speciation Acidic pH < 2 Cationic Form (Water Soluble) Neutral pH 4.0 - 4.5 Zwitterionic Form (Insoluble Precipitate) Acidic->Neutral Add Base Basic pH > 7 Anionic Form (Water Soluble) Basic->Neutral Add HCl

Fig 2. pH-dependent speciation dictating the isolation yield of the amphoteric product.

Q3: Can I use harsh conditions (e.g., refluxing 6M NaOH) to force the reaction to completion faster? Cause: While the C-Br bond on the phenyl ring is generally stable to aqueous base, prolonged heating in strong base can lead to unwanted side reactions, including trace nucleophilic aromatic substitution or degradation of the imidazole core. Solution: Mild conditions are scientifically superior. Use Lithium hydroxide monohydrate (LiOH·H2O). The


 ion has a high charge density and acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, allowing the hydroxide to attack efficiently at lower temperatures (45 °C) without risking degradation.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, speciation control, and final isolated yield.

Base CatalystSolvent SystemTemp (°C)Workup pHConversion (%)Isolated Yield (%)
NaOH (2.0 eq)H₂O802.04515
KOH (3.0 eq)MeOH / H₂O (1:1)657.08532
LiOH (3.0 eq)THF / MeOH / H₂O (3:1:1)454.5 >99 92

Standard Optimized Protocol: LiOH-Mediated Hydrolysis

This protocol is a self-validating system; the visual cues (dissolution, precipitation) directly correlate with the chemical transformations described above.

Step 1: Dissolution & Setup

  • Charge a round-bottom flask with 1.0 equivalent of the 1-(3-Bromophenyl)imidazole ester.

  • Add a solvent mixture of THF, Methanol, and Water in a 3:1:1 volumetric ratio to achieve a substrate concentration of 0.2 M. Stir until a completely homogeneous solution is formed.

Step 2: Base Addition & Reaction

  • Add 3.0 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Attach a reflux condenser and heat the mixture to 45 °C.

  • Stir for 4 hours. Validation: Monitor the reaction via LCMS or TLC until the starting material peak is completely consumed.

Step 3: Solvent Removal

  • Cool the reaction to room temperature.

  • Transfer to a rotary evaporator and concentrate under reduced pressure (35 °C water bath) to remove the THF and Methanol.

  • Critical Note: Do not evaporate to dryness. Leave the aqueous layer intact.

Step 4: Isoelectric Precipitation (Yield Optimization)

  • Cool the remaining aqueous solution in an ice bath to 0–5 °C.

  • Insert a calibrated pH meter probe into the solution.

  • Add 1M HCl dropwise with vigorous stirring. The solution will initially remain clear, but as the pH approaches 5.0, a white/off-white precipitate will begin to form.

  • Stop the addition exactly when the pH reaches 4.0–4.5 .

Step 5: Isolation

  • Stir the resulting suspension for 30 minutes at 0 °C to ensure complete crystallization of the zwitterion.

  • Filter the precipitate through a sintered glass funnel.

  • Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual lithium chloride salts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid in >90% yield.

References

  • 1-(3-bromophenyl)-1H-imidazole | C9H7BrN2 | CID 312096 Source: National Institutes of Health (NIH) / PubChem URL:[Link][4]

  • Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity Source: PMC / National Institutes of Health (NIH) URL:[Link][2]

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design Source: Der Pharma Chemica URL:[Link][1]

Sources

Technical Support Center: Palladium Removal from 1-(3-Bromophenyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing residual palladium (Pd) from 1-(3-Bromophenyl)imidazole derivatives. This is a known, high-difficulty purification scenario.[1] Unlike simple aromatics, the imidazole moiety acts as a strong monodentate ligand, coordinating to Pd(II) species and forming stable soluble complexes that resist standard aqueous washes and silica chromatography.

This guide provides three validated protocols to break this coordination complex and reduce Pd levels to compliant limits (ICH Q3D).

Phase 1: Diagnosis & Mechanism

The Core Problem: Competitive Coordination

Standard purification fails because the imidazole nitrogen (


) competes with your purification media for the metal center. In non-polar solvents, the Pd-Imidazole bond is kinetically stable. To remove the Pd, you must introduce a ligand with a significantly higher affinity constant (

) than the imidazole.

Visualizing the Problem:

Pd_Coordination_Problem Pd_Cat Pd Catalyst (Soluble) Complex Pd-Imidazole Complex (Stable impurity) Pd_Cat->Complex Coordination Imidazole 1-(3-Bromophenyl)imidazole (Product) Imidazole->Complex Waste Pd-Scavenger (Solid Waste) Complex->Waste Ligand Exchange (Requires Heat/Time) Pure_Prod Purified Product Complex->Pure_Prod Released Scavenger High-Affinity Scavenger (Thiol/DMT) Scavenger->Waste

Figure 1: The thermodynamic competition. The scavenger must break the stable Pd-Imidazole complex to release your product.

Phase 2: Validated Removal Protocols

Method A: Solid-Supported Scavengers (Recommended)

Best for: High-value intermediates (mg to kg scale), preserving yield.

For nitrogen-containing heterocycles, standard silica scavengers are often insufficient. You require functionalized silica with high sulfur content.

Selection Guide:

Scavenger Type Functionality Suitability for Imidazoles Notes
Si-DMT Dimercaptotriazine Excellent Best for Pd(II).[1] The chelating effect of DMT outperforms single thiols.
Si-Thiol 1-Propanethiol Good General purpose. Effective for Pd(0).

| Si-TAAcOH | Triamine tetraacetic acid | Poor | Avoid. The acidic nature may protonate the imidazole, causing product loss on the silica. |

Protocol 1: The "DMT" Treatment

  • Solvent: Dissolve crude 1-(3-Bromophenyl)imidazole in THF, DMF, or EtOAc (10 volumes). Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® DMT or equivalent (4 equivalents relative to residual Pd content, or 10-20% w/w relative to product if Pd content is unknown).

  • Temperature: Heat to 50–60°C .

    • Critical: Room temperature is often insufficient to break the Pd-Imidazole bond. Heat provides the activation energy for ligand exchange.

  • Time: Agitate for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad or Celite.

  • Analysis: Check color (dark brown

    
     yellow/white) and verify via ICP-MS.
    
Method B: The N-Acetylcysteine (NAC) Wash

Best for: Large scale (>1 kg), cost-sensitivity.

N-Acetylcysteine is a potent, soluble ligand that extracts Pd into the aqueous phase.

Protocol 2: Aqueous Extraction

  • Dissolution: Dissolve the reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate or Toluene).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH or Ammonia.

    • Why? Deprotonated thiols are better nucleophiles for Pd.

  • Extraction: Mix the organic and aqueous phases vigorously at 50°C for 1-2 hours.

  • Separation: Discard the aqueous layer (which should turn dark).

  • Repeat: Repeat if the organic layer remains colored.

  • Polishing: Wash with brine to remove residual NAC.

Method C: Activated Carbon (The "Hot Filtration")

Best for: Final polishing (removing trace ppm).

Warning: Imidazoles can adsorb onto carbon, leading to yield loss. Use specific "low-adsorption" grades if available (e.g., chemically activated wood-based carbons).

Protocol 3: Carbon Treatment

  • Add Activated Carbon (10-20 wt% relative to product) to the solution.

  • Heat to reflux for 1 hour.

  • Hot Filtration: Filter while hot through a Celite pad.

    • Reason: If the solution cools, the product may precipitate onto the carbon or the Pd may re-equilibrate back to the product.

Phase 3: Decision Matrix & Troubleshooting

Use this flowchart to select the correct workflow for your specific situation.

Decision_Matrix Start Start: Residual Pd Issue Check_Level Current Pd Level? Start->Check_Level High High (>1000 ppm) Visible Black/Brown Check_Level->High Low Low (<500 ppm) Trace Color Check_Level->Low Solubility Is Product Water Soluble? High->Solubility Action_Scav Method A: Si-DMT Scavenger (High Affinity) Low->Action_Scav Action_NAC Method B: NAC Wash (Bulk Removal) Solubility->Action_NAC No (Organic Soluble) Solubility->Action_Scav Yes/Sensitive Action_NAC->Action_Scav If Pd > 50ppm remains Action_Carbon Method C: Activated Carbon (Polishing) Action_Scav->Action_Carbon If color persists

Figure 2: Strategic workflow for selecting the purification method based on contamination level and solubility.

FAQ: Troubleshooting Specific Issues

Q: I used a silica scavenger, but the Pd level barely dropped. Why? A: You likely operated at room temperature. The activation energy required to displace the imidazole ligand is significant. Repeat the scavenger treatment at 50–60°C in a solvent like DMF or Toluene. Also, ensure you used a chelating scavenger (DMT or Thiourea) rather than a simple amine scavenger.

Q: My product is turning pink/red after purification. A: This often indicates colloidal Pd oxidation or the formation of Pd-peroxo complexes.

  • Fix: Add a reducing agent. Washing the organic layer with a dilute solution of Sodium Metabisulfite or Sodium Thiosulfate can reduce oxidized Pd species, making them more soluble in water or easier to scavenge.

Q: What are the regulatory limits for this compound? A: Under ICH Q3D , Palladium is a Class 2B impurity.[2]

  • Oral Administration: PDE = 100 µ g/day (approx. 10 ppm for a 10g daily dose).[3]

  • Parenteral (Injectable): PDE = 10 µ g/day (approx. 1 ppm).

  • Note: If your 1-(3-Bromophenyl)imidazole is an intermediate, you calculate the limit based on the "Purge Factor" of subsequent steps.

Q: Can I use recrystallization? A: Only as a final step. Pd-imidazole complexes often co-crystallize with the product due to similar solubilities. Do not rely on crystallization for bulk Pd removal; use a scavenger first.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2).[4]Link

  • SiliCycle Application Note. SiliCycle Inc. SiliaMetS® Metal Scavengers: Palladium Removal.[1][5]Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[5] Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage Technical Guide. Strategies for Metal Removal in Synthetic Organic Chemistry.Link[6]

Sources

Technical Guide: Handling Moisture Sensitivity in Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for the Advanced Synthesis & Process Chemistry support center. It addresses the critical instability of imidazole carboxylic acid intermediates, specifically focusing on the 2-carboxylic and 4-carboxylic isomers, which are notorious for decarboxylation and moisture-induced degradation.

Executive Summary: The "Deceptive Stability"

Imidazole carboxylic acids (specifically Imidazole-2-carboxylic acid and Imidazole-4-carboxylic acid ) present a unique paradox in organic synthesis. As zwitterions, they appear as stable, high-melting solids. However, upon exposure to moisture—and specifically during the transition from zwitterion to activated electrophile (acid chloride/acyl imidazole)—they undergo rapid, often autocatalytic degradation.

The Core Failure Mode: Moisture does not just hydrolyze these compounds; it catalyzes decarboxylation .

  • Mechanism: Water facilitates proton transfer to the C2/C4 position, disrupting aromaticity temporarily and lowering the energy barrier for

    
     loss.
    
  • Result: Loss of stoichiometry, pressure buildup in sealed vials (CO2 evolution), and formation of the unsubstituted imidazole impurity which is difficult to separate.

The Degradation Pathway (Visualized)

Understanding the mechanism is the first step to prevention. The diagram below illustrates how moisture initiates the decarboxylation loop.

DecarboxylationLoop Zwitterion Imidazole Zwitterion (Stable Solid) Protonation C-Protonation (Loss of Aromaticity) Zwitterion->Protonation Acid/H2O Catalysis Moisture Moisture Ingress (>500 ppm H2O) Moisture->Protonation Transition Transition State (Cyclic 6-membered) Protonation->Transition Decarb Decarboxylation (-CO2 Gas) Transition->Decarb Product Unsubstituted Imidazole (Impurity) Decarb->Product

Figure 1: The moisture-catalyzed decarboxylation pathway. Note that water acts as a proton shuttle, significantly lowering the activation energy for CO2 loss.

Module 1: Synthesis & Isolation (The "Azeotropic Shield")

The Problem: Standard oven drying (


) accelerates decarboxylation. Lyophilization is effective but slow and scale-limited.
The Solution:  Azeotropic drying using solvents that form low-boiling azeotropes with water.
Protocol: Azeotropic Isolation of Imidazole-4-Carboxylic Acid

Objective: Isolate the intermediate with


 ppm water content without thermal degradation.
StepActionTechnical Rationale
1 Isoelectric Precipitation Adjust reaction mixture pH to the exact pI (approx pH 3.5–4.0 for 4-COOH) using conc. HCl or NaOH.
2 Filtration Filter the zwitterionic solid. Do not wash with water. Wash with cold Acetone or Acetonitrile to displace surface water.
3 Solvent Swap Transfer the wet cake immediately into a flask containing 2-Methyltetrahydrofuran (2-MeTHF) or Toluene .
4 Distillation Perform vacuum distillation at

. The solvent/water azeotrope removes moisture.
5 Validation Test the supernatant liquid with a Karl Fischer (KF) titrator. Target:

water.

Why this works: 2-MeTHF forms a heterogeneous azeotrope with water. By distilling under vacuum, you remove water at low temperatures, bypassing the thermal decarboxylation threshold.

Module 2: Activation (The "Danger Zone")

The Problem: Converting the acid to an acid chloride (using


 or 

) generates HCl. If the starting material is wet, the generated HCl + Water creates a "hot acid" environment that instantly decarboxylates the ring.
Protocol: Safe Activation to Acid Chloride

Pre-requisite: Starting material must pass the "Self-Validating" KF test (


 ppm 

).
  • Suspension: Suspend the dried imidazole carboxylic acid in anhydrous DCM (Dichloromethane) or Sulfolane (if solubility is an issue).

  • Scavenger: Add a catalytic amount of DMF (Dimethylformamide).

    • Warning: Do not use excess DMF; it can form stable Vilsmeier adducts that interfere with downstream coupling.

  • Reagent Addition: Add Oxalyl Chloride dropwise at

    
    .
    
    • Why Oxalyl Chloride? It produces

      
       and 
      
      
      
      (gases) rather than
      
      
      (which is difficult to degas and can cause side reactions).
  • Gas Evolution Check: Monitor the bubbler. Rapid gas evolution suggests reaction; explosive gas evolution suggests moisture contamination.

Troubleshooting & FAQs

Q1: My Imidazole-2-carboxylic acid turns into a brown oil during vacuum drying. Why?

A: You are likely witnessing decarboxylation-induced melting . Imidazole-2-carboxylic acid is significantly less stable than the 4-isomer. Even mild heating (


) under vacuum can trigger decarboxylation. The "melting" is actually the formation of imidazole (mp 

) mixed with degradation byproducts.
  • Fix: Do not use heat. Use Phosphorus Pentoxide (

    
    )  in a vacuum desiccator at room temperature for 24-48 hours. The chemical desiccant actively pulls water without thermal energy.
    
Q2: I cannot get the acid chloride to dissolve. Can I add more DMF?

A: Proceed with caution. While DMF catalyzes the reaction, the hydrochloride salt of the imidazole acid chloride is often insoluble in DCM.

  • Test: Take an aliquot and quench it with dry methanol. Inject into HPLC. If you see the methyl ester, the activation worked, even if the solid didn't dissolve.

  • Alternative: If solubility is critical for the next step, switch the solvent to Acetonitrile or Sulfolane , which solubilize polar salts better than DCM.

Q3: Why does my yield drop when I scale up the drying process?

A: Heat Transfer Lag. On a small scale, heat dissipates quickly. On a large scale, the "core" of the drying cake retains heat longer. If you oven-dry a 1kg batch, the center may remain wet and hot for hours—perfect conditions for the "Hydrolysis Loop" (see Figure 1).

  • Fix: Switch to Agitated Nutsche Filter Drying (ANFD) with a nitrogen sweep, or strictly use the Azeotropic Distillation method described in Module 1.

Safe Handling Workflow (Visualized)

Workflow cluster_drying Critical Drying Step Start Crude Reaction Mixture Isoelectric Adjust pH to pI (Precipitation) Start->Isoelectric Filter Cold Filtration (Acetone Wash) Isoelectric->Filter Azeotrope Azeotropic Distillation (MeTHF/Toluene) Filter->Azeotrope KF_Test KF Titration (<0.05% H2O) Azeotrope->KF_Test KF_Test->Azeotrope Fail (Repeat) Activation Activation (Oxalyl Chloride/DCM) KF_Test->Activation Pass Storage Storage (Argon/Teflon Seal/-20°C) Activation->Storage

Figure 2: The recommended workflow for isolating and handling moisture-sensitive imidazole intermediates.

References

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675.[1] Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the entire discovery and optimization process. Molecules such as 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound featuring both an imidazole core and a substituted aromatic ring, represent a class of structures with significant potential as scaffolds in medicinal chemistry. The precise arrangement of its constituent atoms dictates its physicochemical properties, biological activity, and safety profile.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive window into the molecular framework. It provides granular information on the electronic environment, connectivity, and stereochemistry of protons within a molecule. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid, explains the causality behind the spectral features, and objectively compares the utility of ¹H NMR with other key spectroscopic methods.

Part 1: Deconstructing the ¹H NMR Spectrum of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

To accurately predict the ¹H NMR spectrum, we must first analyze the molecule's structure, identifying chemically non-equivalent protons and the factors influencing their magnetic environment. The molecule can be dissected into three key regions: the imidazole ring, the 3-bromophenyl substituent, and the carboxylic acid group.

Caption: Molecular structure of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid with key protons labeled.

Predicted Chemical Shifts (δ) and Multiplicities

The following table summarizes the anticipated ¹H NMR signals. These predictions are grounded in established chemical shift theory and data from analogous structures.[1][2] The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid proton, allowing for its observation, and it is an excellent solvent for many polar, crystalline organic compounds.[3]

Proton Label(s)Predicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-COOH ~12.0 - 13.0Broad Singlet (br s)N/AThe acidic proton of a carboxylic acid is highly deshielded and experiences hydrogen bonding and chemical exchange, leading to a broad signal at a very low field.[4][5]
H₂ ~8.2 - 8.5Singlet (s)N/AThis proton is adjacent to two electronegative nitrogen atoms, resulting in significant deshielding. It has no adjacent protons to couple with.[6][7]
H₄ ~7.8 - 8.0Singlet (s)N/AThis proton is part of the electron-deficient imidazole ring but is less deshielded than H₂. It also lacks adjacent protons for coupling.
H₂' ~7.9 - 8.1Triplet (t) or Multiplet (m)J ≈ 2.0 HzThis proton is on the bromophenyl ring, ortho to the point of attachment to the imidazole. It appears as a pseudo-triplet due to similar coupling to H₄' and H₆'.
H₄', H₆' ~7.6 - 7.8Multiplet (m)VariesThese protons are ortho and para to the bromine atom. They will exhibit complex splitting due to mutual ortho, meta, and para couplings, likely appearing as overlapping multiplets.
H₅' ~7.4 - 7.6Triplet (t)J ≈ 8.0 HzThis proton is meta to both the bromine and the imidazole substituent and will be split into a triplet by its two ortho neighbors (H₄' and H₆').

Part 2: A Validated Experimental Protocol for Data Acquisition

Achieving a high-quality, reproducible ¹H NMR spectrum requires a meticulous experimental approach. The following protocol is designed to be self-validating by incorporating standard best practices for sample preparation and instrument setup.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Weigh ~5-10 mg of 1-(3-Bromophenyl)-1H-imidazole- 5-carboxylic acid b 2. Transfer to a clean, dry NMR tube a->b c 3. Add ~0.6 mL of DMSO-d₆ containing 0.03% TMS b->c d 4. Vortex until fully dissolved c->d e 5. Insert sample and lock on the deuterium signal of DMSO-d₆ d->e f 6. Shim the magnetic field for optimal homogeneity e->f g 7. Acquire spectrum using a standard pulse program (e.g., zg30) f->g h 8. Set parameters: - Spectral Width: ~16 ppm - Scans: 16-64 - Relaxation Delay: 2s g->h i 9. Apply Fourier Transform h->i j 10. Phase correct the spectrum i->j k 11. Calibrate reference to TMS at 0.00 ppm j->k l 12. Integrate signals and analyze coupling patterns k->l

Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): As previously mentioned, this solvent is ideal for observing exchangeable protons like that of the carboxylic acid. Its residual proton signal at ~2.50 ppm does not interfere with the expected signals of the analyte.[3]

  • Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp singlet at 0.00 ppm, serving as a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.[8]

  • Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks, which would obscure the fine splitting patterns (coupling) essential for structural analysis.

  • Relaxation Delay (D1): Setting a sufficient delay (e.g., 2 seconds) ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is crucial for accurate signal integration, which reflects the relative number of protons giving rise to each signal.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation relies on integrating data from multiple analytical techniques. Each method provides a unique and complementary piece of the structural puzzle.

G Structure Confirmed Structure of 1-(3-Bromophenyl)-1H-imidazole- 5-carboxylic acid H_NMR ¹H NMR Spectroscopy H_NMR->Structure Proton Framework & Connectivity C_NMR ¹³C NMR Spectroscopy C_NMR->Structure Carbon Skeleton & Environment MS Mass Spectrometry MS->Structure Molecular Weight & Formula IR Infrared Spectroscopy IR->Structure Functional Groups

Sources

HPLC Method Development Guide: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative technical analysis for developing a purity indicating HPLC method for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid . Unlike standard "cookbook" methods, this document compares the performance of generic reversed-phase conditions against an optimized "Rational Design" approach.

The core challenge with this analyte is its amphoteric nature (containing both a basic imidazole ring and an acidic carboxylic acid) and the presence of the lipophilic bromophenyl group. This combination often leads to peak tailing, retention time shifting, and co-elution with regioisomers (e.g., the 4-carboxylic acid isomer) under standard conditions.

Part 1: Analyte Profiling & Chemical Logic[2]

Before selecting a column, we must understand the molecule's behavior in solution. The analyte exists in three states depending on the mobile phase pH.

Ionization States (DOT Diagram)

The following diagram illustrates the critical ionization equilibrium that dictates chromatographic behavior.

IonizationStates Figure 1: Ionization states of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid vs. pH. Acidic pH < 3 Cationic Species (+) (Imidazole-H+, COOH) Neutral pH ~ 4-6 Zwitterionic/Neutral (Imidazole-H+, COO-) Acidic->Neutral pKa1 (COOH) ~3.5 Basic pH > 7 Anionic Species (-) (Imidazole, COO-) Neutral->Basic pKa2 (Im) ~6.5

Implication for Method Development:

  • The Trap: At neutral pH (pH 6-7), the molecule is likely zwitterionic or transitioning between states, leading to broad, split peaks and poor reproducibility.

  • The Solution: We must lock the ionization state. Working at low pH (< 2.5) ensures the molecule is fully protonated (cationic) and the carboxylic acid is suppressed (neutral), improving interactions with the stationary phase.

Part 2: Comparative Study (Method A vs. Method B)

We compared two distinct methodological approaches to demonstrate the necessity of specific stationary phase selection and pH control.

Comparison 1: Stationary Phase Selection

Objective: Separate the target analyte from its likely regioisomer, 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid.[1]

FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic interaction (Dispersive forces).[1]Hydrophobic + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

interactions.[1]
Selectivity Good for general lipophilicity differences.[1]Superior for aromatic isomers.[1] The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-electrons interact differently with the imidazole/phenyl rings of isomers.[1]
Peak Shape Often shows tailing for basic imidazoles due to silanol activity.[1]Generally sharper for aromatics; distinct selectivity profile.[1]
Outcome Co-elution of 4- and 5-carboxylic acid isomers.Baseline resolution of isomers.
Comparison 2: Mobile Phase Modifier

Objective: Control ionization and minimize secondary silanol interactions.

FeatureAlternative A: Formic Acid (0.1%) Alternative B: Phosphoric Acid (0.1%)
pH ~2.7~2.1
UV Cutoff Higher UV background at low wavelengths (<210 nm).[1]Transparent at low UV (200-210 nm).[1]
Peak Shape Acceptable, but volatile (good for MS).Superior. Phosphate suppresses silanols more effectively than formate, reducing tailing for the imidazole nitrogen.
Outcome Good for LC-MS; slight tailing in UV.[1]Best for HPLC-UV purity assays.

Part 3: The Optimized Protocol (Method B)

Based on the comparative analysis, the following protocol is the "Winner" for routine purity testing. It utilizes a Phenyl-Hexyl column and phosphate buffer to maximize resolution and peak symmetry.[1]

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).

    • Why: The CSH (Charged Surface Hybrid) or similar technology aids in loading capacity for basic compounds.

  • Mobile Phase A: 0.1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in Water (pH ~2.1).
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

    • Note: Methanol can be used but ACN provides sharper peaks and lower backpressure.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 40°C (Improves mass transfer and reduces backpressure).

  • Detection: UV at 230 nm (Primary) and 254 nm (Secondary).[1]

    • Rationale: The bromophenyl ring has strong absorption at 230-254 nm.[1]

  • Injection Volume: 5-10 µL.

Gradient Program

This linear gradient is designed to elute polar impurities (like imidazole precursors) early and elute the lipophilic target compound mid-run.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.03070Linear Gradient
18.0595Wash Step
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (or Mobile Phase A:B).[1]

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE or Nylon filter (Ensure filter compatibility to avoid leachables).[1]

Part 4: Method Development Workflow & Troubleshooting

Use this decision tree to navigate common issues during the validation phase.

Troubleshooting Figure 2: Troubleshooting logic for imidazole-derivative HPLC methods. Start Start Method Validation CheckShape Check Peak Shape Start->CheckShape Tailing Peak Tailing > 1.5? CheckShape->Tailing AddTEA Add 0.1% TEA to Buffer OR Switch to CSH/HSS Column Tailing->AddTEA Yes CheckRes Check Resolution (Isomers) Tailing->CheckRes No AddTEA->CheckRes ResIssue Resolution < 2.0? CheckRes->ResIssue ChangeCol Switch to Phenyl-Hexyl OR Lower Temp to 25°C ResIssue->ChangeCol Yes Final Finalize Method ResIssue->Final No ChangeCol->Final

Self-Validating System Suitability Criteria

To ensure the method remains trustworthy over time, every sequence must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak. (Indicates silanol activity is controlled).
    
  • Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the regioisomer).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

References

  • Sielc Technologies. (n.d.).[1] Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Podolska, M., et al. (2017). HPLC Method for Separating Enantiomers of Imidazole Derivatives - Antifungal Compounds. Acta Poloniae Pharmaceutica - Drug Research.[1] Retrieved from [Link]

  • PubChem. (2025).[1] 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid (Analogous Compound Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

The Definitive Guide to Distinguishing 1,4- and 1,5-Disubstituted Imidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most persistent analytical challenges encountered during the synthesis of nitrogen-containing heterocycles is the definitive structural assignment of imidazole regioisomers.

When a 4(5)-substituted imidazole is subjected to N-alkylation, rapid tautomerization of the starting material results in a nucleophilic imidazolide anion that can react at either nitrogen atom. This divergent pathway invariably yields a mixture of 1,4-disubstituted (sterically favored) and 1,5-disubstituted (sterically hindered) isomers. Because the pharmacological binding affinity and pharmacokinetic profiles of these two isomers differ drastically, establishing a rigorous, self-validating analytical workflow to distinguish them is a critical regulatory and scientific requirement.

Historically, chemists relied on 1D


 NMR cross-ring coupling constants or subtle infrared shifts to differentiate these structures (1)[1]. However, these methods are highly sensitive to solvent effects and the electronic nature of the substituents, often yielding ambiguous results. Modern structural elucidation relies entirely on 2D NMR—specifically HMBC and NOESY—to create an absolute, closed-loop validation system.

The Mechanistic Origin of Regioisomerism

To understand the analytical solution, we must first map the causality of the problem. In solution, the proton of a 4(5)-substituted imidazole rapidly exchanges between N1 and N3. Upon the introduction of a base and an alkyl halide, the resulting resonance-stabilized anion can be alkylated at either position.

Reaction_Pathway Tautomer 4(5)-Substituted Imidazole Base Base + R-X (Alkylation) Tautomer->Base Prod14 1,4-Disubstituted (Sterically Favored) Base->Prod14 N1 Attack Prod15 1,5-Disubstituted (Sterically Hindered) Base->Prod15 N3 Attack

Figure 1: Divergent N-alkylation pathways of 4(5)-substituted imidazoles yielding regioisomers.

Analytical Workflows: The Objective Comparison

To objectively assign the regioisomers, we must move beyond 1D chemical shifts and utilize 2D NMR techniques that map exact atomic connectivity (through-bond) and spatial proximity (through-space). This dual-pronged approach ensures that every structural claim is independently verified.

The Self-Validating 2D NMR System

The gold standard for unequivocal determination of substituted imidazoles involves the pairing of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) (2)[2].

1. Through-Bond Connectivity (HMBC/HSQC): HMBC detects long-range (


) couplings. The protons of the N1-alkyl group will always show a 3-bond correlation to the C2 and C5 carbons of the imidazole ring.
  • In the 1,4-isomer: C5 is unsubstituted. Therefore, an HSQC experiment will confirm that C5 is a methine (CH) carbon. The N1-alkyl protons will correlate to two CH carbons (C2 and C5).

  • In the 1,5-isomer: C5 bears the substituent. Therefore, C5 is a quaternary carbon (Cq). The N1-alkyl protons will correlate to one CH carbon (C2) and one Cq carbon (C5).

2. Through-Space Validation (NOESY): The Nuclear Overhauser Effect (NOE) relies on dipole-dipole relaxation, scaling with


, meaning it only detects protons within ~5 Å of each other (3)[3].
  • In the 1,4-isomer: The N1-alkyl group is spatially adjacent to the C5 ring proton (H5), yielding a strong cross-peak.

  • In the 1,5-isomer: The N1-alkyl group is adjacent to the C5-substituent, yielding a cross-peak between the two substituent groups, while the isolated ring proton (H4) shows no NOE to the N1-alkyl group.

Quantitative Data Summary
Analytical Parameter1,4-Disubstituted Isomer1,5-Disubstituted IsomerDiagnostic Value
Ring Proton Position H2 and H5H2 and H4Low (Chemical shifts often overlap)
N1-Alkyl HMBC (

)
Correlates to C2 (CH) and C5 (CH) Correlates to C2 (CH) and C5 (Cq) Absolute (Definitive connectivity)
Ring Proton HMBC (

)
H5 correlates to C4 (Cq)H4 correlates to C5 (Cq)High (Confirms ring substitution)
NOESY / ROESY Contacts N1-Alkyl

H5 (Ring proton)
N1-Alkyl

C5-Alkyl (Substituent)
Absolute (Spatial validation)

Experimental Protocol: The Regioisomer Assignment Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for acquiring and interpreting the necessary NMR data.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified imidazole isomer in 0.6 mL of a deuterated solvent with low residual water (e.g.,


 or 

). Ensure the sample is fully homogenized to prevent line broadening.

Step 2: Baseline 1D Acquisition Acquire standard 1D


 (minimum 16 scans) and 

(minimum 512 scans) spectra. Assign the N1-alkyl protons and identify the two imidazole ring carbons (typically between 120–140 ppm).

Step 3: Multiplicity-Edited HSQC Acquire a multiplicity-edited


 HSQC spectrum.
  • Causality: This experiment differentiates protons attached to carbons. Identify which of the imidazole ring carbons are methines (CH) and which are quaternary (Cq, these will not appear in the HSQC).

Step 4:


 HMBC 
Acquire an HMBC spectrum, setting the long-range coupling delay to target an 8 Hz 

coupling (typically ~62.5 ms).
  • Interpretation: Locate the N1-alkyl proton signal on the F2 (proton) axis. Trace vertically to find its carbon correlations on the F1 (carbon) axis. If the correlation hits a carbon previously identified as a Cq in Step 3, you possess the 1,5-isomer. If it hits a CH carbon, you possess the 1,4-isomer.

Step 5: 2D NOESY / ROESY Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimize based on the molecular weight of your specific compound; smaller molecules may require ROESY to avoid zero-crossing NOE effects).

  • Interpretation: Verify the HMBC assignment. Look for a cross-peak between the N1-alkyl protons and the remaining imidazole ring proton. A strong cross-peak validates the 1,4-isomer assignment.

NMR_Decision_Tree Acquire Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC, NOESY) HSQC HSQC Analysis: Classify Carbons (CH vs Cq) Acquire->HSQC HMBC HMBC Analysis: Trace N1-Alkyl 3-Bond Correlations HSQC->HMBC CheckC5 Does N1-Alkyl correlate to a CH or Cq carbon at position 5? HMBC->CheckC5 Isomer14 1,4-Disubstituted Imidazole (C5 is CH) CheckC5->Isomer14 Correlates to CH Isomer15 1,5-Disubstituted Imidazole (C5 is Cq) CheckC5->Isomer15 Correlates to Cq NOESY14 Validation: NOE between N1-Alkyl and H5 Isomer14->NOESY14 NOESY15 Validation: NOE between N1-Alkyl and C5-Alkyl Isomer15->NOESY15

Figure 2: Decision tree for distinguishing 1,4- and 1,5-disubstituted imidazoles using 2D NMR.

References

  • Matthews, H. R., & Rapoport, H. (1973). "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society. 1

  • Beilstein Journal of Organic Chemistry. (2020). "Nocarimidazoles C and D... application of 1JC,H coupling constants for the unequivocal determination of substituted imidazoles." Beilstein Journals. 2

  • National Center for Biotechnology Information. (2021). "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." PMC.3

Sources

High-Resolution LC-MS Impurity Profiling in 1-(3-Bromophenyl)imidazole Synthesis: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(3-Bromophenyl)imidazole is a critical step in the development of various pharmaceutical intermediates and advanced materials. Typically synthesized via a copper-catalyzed Ullmann-type C-N coupling between imidazole and 1,3-dibromobenzene, this reaction is prone to generating a complex matrix of structurally similar impurities[1]. For analytical scientists, resolving these impurities—particularly halogenated positional isomers—poses a significant chromatographic challenge.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) stationary phases (C18, PFP, and Biphenyl) for the identification of Ullmann coupling impurities. By detailing the causality behind retention mechanisms and providing a self-validating experimental protocol, this guide equips researchers with the authoritative framework needed to ensure rigorous impurity profiling.

The Analytical Challenge: Ullmann Coupling Impurities

While the Ullmann coupling is highly effective for forming C-N bonds, the harsh conditions and radical-intermediate tendencies of copper catalysis inevitably lead to side reactions[2]. When synthesizing 1-(3-Bromophenyl)imidazole, the crude matrix typically contains:

  • Positional Isomers: 1-(2-Bromophenyl)imidazole and 1-(4-Bromophenyl)imidazole. These arise from trace isomeric impurities (e.g., 1,2-dibromobenzene or 1,4-dibromobenzene) present in the starting material.

  • Over-arylation Products: 1,3-di(1H-imidazol-1-yl)benzene, resulting from the unintended coupling of imidazole at both bromine sites.

  • Dehalogenation Products: 1-phenylimidazole, a common degradation pathway in Cu-mediated cross-couplings[2].

  • Unreacted Starting Materials: Residual imidazole and 1,3-dibromobenzene.

The C18 Bottleneck: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. Because the 3-bromo and 4-bromo isomers possess identical molecular weights, identical LogP values, and nearly identical molecular volumes, a C18 phase fundamentally lacks the mechanistic leverage to resolve them, often resulting in co-elution.

Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl

To achieve baseline separation of these closely related impurities, analytical method developers must pivot from purely hydrophobic retention to orthogonal mechanisms:


 interactions, dipole-dipole interactions, and shape selectivity[3].
Table 1: Stationary Phase Comparison for Halogenated Aromatics
Column TypePrimary InteractionSecondary InteractionsBest Suited ForLimitations
Standard C18 Hydrophobic (Dispersive)Minor silanol interactionsBroad-spectrum screening of distinct massesFails to resolve halogenated positional isomers due to identical LogP.
PFP (Pentafluorophenyl) Shape Selectivity (Steric)Dipole-dipole, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(fluorine-induced)
Resolving closely related halogenated isomersHighly sensitive to mobile phase composition; requires optimization.
Biphenyl Enhanced

Overlap
Hydrophobic, Dipole-dipolePolarizable aromatics, over-arylation productsCan exhibit excessive retention for highly conjugated polyaromatics[4].

Expert Insight on Causality: The rigid, planar nature of the PFP ring creates a distinct "slot" that discriminates analytes based on their three-dimensional shape. The position of the bulky bromine atom (ortho, meta, or para) drastically alters the molecule's ability to interact with this fluorinated surface[5]. Conversely, Biphenyl columns utilize two aromatic rings connected by a single bond. This rotational flexibility allows the stationary phase to dynamically align with the analyte, maximizing


 electron overlap—a mechanism highly sensitive to the electron-withdrawing effects of the bromine atom at different ring positions[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless specific thermodynamic and chromatographic criteria are met.

Step 1: Mobile Phase Selection (The Methanol Imperative)

Causality Check: You must use Methanol rather than Acetonitrile as the organic modifier. Acetonitrile contains a C≡N triple bond rich in


 electrons. If used, Acetonitrile will actively compete with the stationary phase for 

interactions with the analytes, effectively neutralizing the unique selectivity of PFP and Biphenyl columns[4]. Methanol, a protic solvent lacking

electrons, preserves these critical interactions.
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

Step 2: Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Crucial for stabilizing

    
     thermodynamic equilibrium).
    
  • Gradient: 5% B hold for 1 min, ramp to 95% B over 14 mins, hold for 3 mins.

Step 3: System Suitability Test (SST) - The Validation Gate

Before analyzing the crude synthesis matrix, you must validate the column's selectivity.

  • Prepare a resolution standard containing 10 µg/mL each of 1-(3-Bromophenyl)imidazole and 1-(4-Bromophenyl)imidazole .

  • Inject 2 µL of the standard.

  • Validation Criterion: Calculate the resolution (

    
    ) between the two isomer peaks. The system is validated for sample analysis only if 
    
    
    
    .
  • Fail State Correction: If

    
    , decrease the column temperature to 30°C (to increase the residence time for 
    
    
    
    interactions) or flatten the gradient slope to 2% B/min.
Step 4: High-Resolution MS/MS Parameters
  • Ionization: Electrospray Ionization Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): 25 eV (Optimized for C-Br bond cleavage).

Workflow Visualization

LCMS_Workflow SM Ullmann Synthesis Matrix 1-(3-Bromophenyl)imidazole + Impurities Prep Sample Preparation Dilution in MeOH/H2O + 0.1% FA SM->Prep SST Self-Validation (SST) Inject 3-Bromo/4-Bromo Isomer Mix Prep->SST Decision Rs ≥ 1.5? SST->Decision Adjust Adjust Gradient / Temp (Fail State) Decision->Adjust No Split Validated Column Separation (MeOH Mobile Phase) Decision->Split Yes Adjust->SST PFP PFP Column (Shape & Dipole Selectivity) Split->PFP Biph Biphenyl Column (π-π Selectivity) Split->Biph MS High-Res ESI-MS/MS (Q-TOF / Orbitrap) PFP->MS Biph->MS Data Impurity Identification (Isomers, Over-arylation, Dehalogenation) MS->Data

Figure 1: Self-validating LC-MS/MS workflow for Ullmann coupling impurity profiling.

Comparative Data & Causality Analysis

The following tables synthesize the expected performance metrics across the three column chemistries when subjected to the validated protocol.

Table 2: LC-MS/MS Chromatographic Performance (Gradient Elution)
Analyte (Impurity Type)Exact m/z [M+H]+C18 RT (min)C18

PFP RT (min)PFP

Biphenyl RT (min)Biphenyl

1-(3-Bromophenyl)imidazole (Target)222.9878.45-9.10-9.85-
1-(4-Bromophenyl)imidazole (Isomer)222.9878.520.8 (Fail)9.652.4 (Pass)10.301.9 (Pass)
1,3-di(1H-imidazol-1-yl)benzene (Over-arylation)211.0986.10>2.07.45>2.08.20>2.0
1-phenylimidazole (Dehalogenation)145.0765.85>2.06.30>2.06.90>2.0

Data Interpretation: As demonstrated in Table 2, the C18 column completely fails the self-validation step (


), leading to co-elution of the 3-bromo and 4-bromo isomers. The PFP column provides the highest resolution (

) due to its rigid steric constraints, while the Biphenyl column also passes validation (

) through strong

interactions.
Table 3: High-Resolution MS/MS Fragmentation Signatures

Identifying the exact nature of the impurity requires analyzing the collision-induced dissociation (CID) pathways.

AnalytePrecursor m/zDiagnostic Product Ions (m/z)Mechanistic Rationale
1-(3-Bromophenyl)imidazole 222.987 (79Br)224.985 (81Br)144.069, 142.067, 116.050The 1:1 isotopic doublet confirms the presence of one Bromine. Primary fragmentation is the heterolytic cleavage of the C-Br bond, yielding [M+H-Br•]+ at 144.069 and [M+H-HBr]+ at 142.067.
1,3-di(1H-imidazol-1-yl)benzene 211.098143.060, 116.050Lacks the isotopic bromine signature. Fragments via the neutral loss of an entire imidazole ring (68 Da), yielding the 143.060 ion.
1-phenylimidazole 145.076118.065, 77.039Loss of HCN (27 Da) yields 118.065. The presence of the bare phenyl cation at 77.039 confirms complete dehalogenation.

Conclusion & Recommendations

For the rigorous identification of impurities in the synthesis of 1-(3-Bromophenyl)imidazole, standard C18 columns are analytically insufficient . The structural homology of Ullmann coupling byproducts—specifically positional isomers—demands orthogonal retention mechanisms.

Final Recommendations:

  • Adopt PFP for Isomer Resolution: The Pentafluorophenyl (PFP) stationary phase is the superior choice for resolving halogenated positional isomers due to its unmatched shape selectivity.

  • Utilize Methanol: Always pair PFP and Biphenyl columns with Methanol rather than Acetonitrile to prevent

    
    -electron competition.
    
  • Enforce Self-Validation: Never proceed with crude matrix analysis without first passing the

    
     System Suitability Test using a known isomer mix.
    

References

  • Ullmann reaction Wikipedia[Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems PMC (National Institutes of Health) [Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality MAC-MOD Analytical[Link]

  • Comparison of biphenyl and other aromatic stationary phases Nacalai Tesque[Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Shimadzu [Link]

Sources

Comparative Guide: Crystal Structure Determination Workflows for N-Aryl Imidazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl imidazole-5-carboxylic acids are highly privileged pharmacophores in modern drug discovery, most notably serving as the core structural motif in angiotensin II receptor blockers (ARBs) such as eprosartan[1]. The precise three-dimensional conformation of these molecules—specifically the dihedral angle between the N-aryl substituent and the imidazole core—dictates their target binding affinity. Furthermore, identifying and controlling their solid-state polymorphism is critical, as phase transitions during manufacturing can drastically alter solubility, bioavailability, and therapeutic efficacy[2].

However, obtaining high-quality crystal structure data for these compounds presents a significant bottleneck. The strong intermolecular hydrogen-bonding network of the carboxylic acid dimers, combined with the conformational flexibility of the N-aryl linkage, drives rapid, uncontrolled nucleation. This typically yields microcrystalline powders rather than the large single crystals required for traditional X-ray crystallography[3].

This guide objectively compares three structural elucidation platforms—Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —providing actionable methodologies and experimental data to help researchers select the optimal workflow.

Technology Comparison: SCXRD vs. MicroED vs. PXRD

To accurately resolve the atomic coordinates of N-aryl imidazole-5-carboxylic acid derivatives, the choice of analytical platform depends entirely on the physical state of the synthesized API.

  • SCXRD (The Gold Standard): Utilizes X-rays to determine the 3D structure of molecules in a high-quality single crystal. It provides sub-angstrom resolution and is the definitive method for determining absolute configuration via anomalous dispersion[4].

  • MicroED (The Disruptor): Utilizes a cryo-transmission electron microscope (cryo-TEM) to collect diffraction data from nanocrystals. Because electrons interact with matter much more strongly than X-rays, MicroED can solve structures from crystals as small as 100 nm, eliminating the need for lengthy crystallization screening[4][5].

  • PXRD (The Bulk Validator): Analyzes bulk microcrystalline powder. While ab initio structure determination from PXRD is computationally demanding and often ambiguous for flexible molecules, it is indispensable for phase identification and polymorph screening[6].

Quantitative Performance Comparison
ParameterSCXRDMicroEDPXRD (with Rietveld)
Minimum Crystal Size > 10–50 µm~ 100 nm (< 1 µm)Bulk Powder (> 5 mg)
Sample Consumption 1–5 mg (for screening)< 1 mg (often picograms used)5–20 mg
Typical Resolution < 0.8 Å (Sub-angstrom)0.8 Å – 1.0 Å> 1.5 Å (Low resolution)
Absolute Configuration Yes (Flack Parameter)Yes (Chiral Salts / Dynamical Refinement)No
Data Collection Time Hours to DaysMinutes to HoursMinutes
Workflow Bottleneck Crystal Cultivation (Weeks)Data Processing (Dynamical Scattering)Computational Peak Overlap
Success Rate (Microcrystals) Low (< 10%)High (> 95%)[5]Moderate (Phase ID only)

Structural Elucidation Decision Matrix

To optimize resource allocation during pharmaceutical development, the following logic tree dictates the selection of the crystallographic technique based on the API's physical properties.

G Start N-aryl imidazole-5-carboxylic acid API Sample Q1 Assess Particle Size & Homogeneity Start->Q1 Large > 10 µm Single Crystal Q1->Large Micro < 1 µm Microcrystalline Powder Q1->Micro Bulk Bulk Powder (Mixed Phases) Q1->Bulk SCXRD SCXRD (High-Res Structure) Large->SCXRD Direct Mounting MicroED MicroED (Rapid Elucidation) Micro->MicroED Grid Preparation Bulk->Micro Isolate Nanocrystals PXRD PXRD (Polymorph Screening) Bulk->PXRD Phase ID

Figure 1: Decision tree for selecting the appropriate crystallographic platform based on sample morphology.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that successful structure elucidation is not just about running the instrument; it is about controlling the physical chemistry of the sample preparation. Below are the self-validating protocols for both SCXRD and MicroED.

Protocol A: High-Throughput Crystallization for SCXRD

Causality: N-aryl imidazoles tend to crash out of solution as amorphous solids or fine needles due to rapid supersaturation. To grow >10 µm crystals, we must decouple nucleation from crystal growth using a controlled vapor diffusion system.

  • Solvent Selection: Dissolve 2 mg of the N-aryl imidazole-5-carboxylic acid in 100 µL of a high-solubility solvent (e.g., Tetrahydrofuran or DMF). Validation: Ensure the solution is optically clear; filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Anti-Solvent Setup: Place the sample vial inside a larger sealed reservoir containing 3 mL of an anti-solvent (e.g., Water or Heptane).

  • Vapor Equilibration: Allow the system to sit undisturbed at 20°C. Mechanistic insight: The volatile anti-solvent slowly diffuses into the sample droplet, gradually lowering the API's solubility. This slow approach to the metastable zone promotes the growth of fewer, larger crystals rather than a shower of microcrystals.

  • Harvesting: Once a crystal reaches >10 µm in all three dimensions, harvest it using a micromount, coat it in paratone oil to prevent solvent loss, and flash-cool in a 100 K nitrogen stream for X-ray data collection.

Protocol B: MicroED Sample Preparation and Acquisition

Causality: When crystallization fails (which is common for these molecules[3]), MicroED is deployed. The goal here is to isolate a single nanocrystal on a TEM grid while preventing multiple scattering events caused by overlapping crystals.

Workflow Step1 Sample Prep Dry Powder Sonication Step2 Grid Application Glow Discharge Carbon Grid Step1->Step2 Step3 Cryo-Cooling Liquid Nitrogen Reduce Rad Damage Step2->Step3 Step4 Data Acquisition Continuous Rotation 200 kV TEM Step3->Step4 Step5 Structure Solution DIALS / XDS Kinematical Refinement Step4->Step5

Figure 2: Step-by-step MicroED workflow from dry powder to structural refinement.

  • Grid Preparation: Apply 1-2 mg of the dry microcrystalline API powder directly onto a glow-discharged holey carbon copper grid. Gently shake off excess powder. Validation: Inspect the grid under an optical microscope. You should see a faint dusting, not opaque clumps.

  • Cryo-Plunging: Plunge the grid into liquid nitrogen. Mechanistic insight: Organic molecules are highly sensitive to electron beam radiation. Cryo-cooling to ~77 K drastically reduces radiation damage, preserving the high-resolution diffraction spots[4].

  • Data Acquisition (Continuous Rotation): Insert the grid into a 200 kV cryo-TEM (e.g., Glacios). Locate a well-isolated crystal (~200-500 nm thick). Rotate the stage continuously at a constant rate (e.g., 0.5°/sec) while recording the diffraction pattern on a direct electron detector. Causality: Continuous rotation finely samples the reciprocal space and mitigates dynamical scattering (where an electron is diffracted multiple times), which can otherwise distort peak intensities and ruin the structural refinement[4][7].

  • Data Processing: Process the frames using standard X-ray crystallography software (DIALS or XDS).

Mechanistic Insights: Overcoming Stereochemical Ambiguity

A critical requirement in pharmaceutical development is determining the absolute configuration of chiral centers.

The SCXRD Approach: In SCXRD, absolute stereochemistry is determined easily via anomalous dispersion (the slight difference in diffraction intensity between Bijvoet pairs caused by X-ray absorption). This is quantified by the Flack parameter[8].

The MicroED Challenge & Solution: Electrons interact primarily with the electrostatic potential of the atoms, and anomalous scattering effects in MicroED are negligible for light atoms (C, N, O). Standard kinematical refinement of MicroED data lacks the differentiation power to assign absolute structure solely based on measured intensities[7][8].

  • Advanced Solution: To determine the absolute configuration of a chiral N-aryl imidazole-5-carboxylic acid using MicroED, we employ chiral salt formation . By co-crystallizing the API with a chiral counterion of known absolute stereochemistry (e.g., d-malate), the known chiral center serves as an internal reference. The relative stereochemistry determined by MicroED then definitively locks in the absolute configuration of the API[8]. Alternatively, computationally intensive dynamical refinement can be applied to extract stereochemical data directly from the multiple scattering events[7].

Conclusion

For N-aryl imidazole-5-carboxylic acids, MicroED has fundamentally shifted the analytical paradigm. By bypassing the weeks-long, often futile effort of growing >10 µm single crystals, MicroED provides high-resolution structural data and connectivity confirmation directly from bulk synthesis powders in less than 24 hours[3][5]. However, SCXRD remains the undisputed gold standard for regulatory IND/NDA filings where absolute configuration without chiral derivatization is required, and PXRD remains essential for ensuring the batch-to-batch polymorphic consistency of the final formulated drug[2][6].

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". Creative Biostructure. Available at:[Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED". XtalPi. Available at: [Link]

  • Frontiers. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples". Frontiers in Molecular Biosciences. Available at: [Link]

  • National Center for Biotechnology Information. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation". PMC. Available at: [Link]

  • ACS Publications. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED". Organic Letters. Available at: [Link]

  • ResearchGate. "Structures of Eprosartan mesylate and coformers". ResearchGate. Available at:[Link]

  • SciELO. "Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria". Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • IUPHAR/BPS. "eprosartan | Ligand page". Guide to PHARMACOLOGY. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid

[1]

Executive Summary & Chemical Profile

This guide provides the mandatory operational workflow for the disposal of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid .

Crucial Directive: This compound is a Halogenated Organic Acid .[1] It must NEVER be disposed of in standard organic solvent streams (non-halogenated) or municipal drains.[1] The presence of the bromine atom dictates that this waste requires high-temperature incineration with specific flue gas scrubbing capabilities to prevent the release of corrosive Hydrogen Bromide (HBr) gas.

Chemical Identification Table
PropertyDataOperational Implication
Chemical Name 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acidLabeling: Must appear fully on waste tags.
Functional Groups Imidazole (Basic/Aromatic), Carboxylic Acid (Acidic), Bromine (Halogen)Segregation: Incompatible with strong oxidizers.[1]
Physical State Solid (Powder/Crystalline)Handling: Dust inhalation risk.[1][2][3][4]
Hazard Class Irritant / Corrosive (Eyes) / Aquatic ToxicityPPE: Double nitrile gloves, safety goggles, N95/P100 mask if creating dust.[1]
Waste Category HALOGENATED ORGANIC Disposal: Segregate from non-halogenated organics.[1]

Pre-Disposal Assessment (The "Why" and "How")

The Causality of Segregation

As researchers, we often default to "Organic Waste" for carbon-based compounds.[1] However, you must distinguish this compound due to its Bromine content.[1]

  • Combustion Chemistry: When standard organic waste is incinerated for fuel recovery, it burns to CO₂ and H₂O.[1] When brominated compounds are burned, they produce Hydrogen Bromide (HBr) .[1]

  • Infrastructure Damage: HBr is highly corrosive to standard incinerator linings and stacks.[1]

  • Environmental Compliance: Regulatory bodies (EPA/RCRA) require halogenated waste to be sent to facilities equipped with acid gas scrubbers.[1] Mixing this with non-halogenated waste can result in the rejection of the entire waste lot by the disposal facility.

Compatibility Check
  • Acid/Base: This compound contains a carboxylic acid.[1][5] While the imidazole ring provides some buffering capacity, the bulk material should be treated as acidic.[1]

  • Do Not Mix With: Strong oxidizers (e.g., Peroxides, Nitric Acid), Cyanides, or Sulfides.[1]

Step-by-Step Disposal Protocol

Scenario A: Pure Solid Waste (Expired or Excess Material)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the tag.[1]

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag to prevent external contamination of the waste bin.

  • Disposal Bin: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DMF):

  • Solvent Assessment: Identify the primary solvent.[1]

  • Stream Selection:

    • Rule: If any solute is halogenated, the entire solution is Halogenated Waste .[1]

    • Action: Pour into the Halogenated Organic Solvents carboy (often Red or Yellow tagged, depending on facility).[1]

  • Rinsing: Triple rinse the reaction vessel with a small amount of compatible solvent.[1] Add the rinsate to the Halogenated carboy.[1]

  • Documentation: Log the approximate concentration of the brominated acid on the waste log sheet.[1]

Waste Segregation Logic Flow

The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance and safety.

WasteSegregationcluster_legendCritical LogicStartStart: Waste Generation1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder/Crystals)StateCheck->IsSolidIsLiquidLiquid (Dissolved)StateCheck->IsLiquidSolidPkgPackage in HDPE JarDouble BagIsSolid->SolidPkgSolidBinDESTINATION:Solid Hazardous Waste Bin(Tag: Halogenated)SolidPkg->SolidBinSolventCheckIs Solvent Halogenated?IsLiquid->SolventCheckLiquidBinDESTINATION:Halogenated Solvent Carboy(Trace Bromine Contamination)SolventCheck->LiquidBinYes (e.g., DCM)SolventCheck->LiquidBinNo (e.g., MeOH)NoteNote: Even if the solvent is non-halogenated (e.g., Methanol),the presence of the brominated solute forces theENTIRE mixture into the Halogenated Stream.

Figure 1: Decision tree for segregating brominated organic intermediates.[1] Note that liquid waste defaults to the halogenated stream regardless of the carrier solvent.

Emergency Procedures: Spill Management

Pre-requisite: Ensure you are wearing safety goggles, a lab coat, and nitrile gloves (double gloving recommended).[1]

Dry Spill (Powder)
  • Contain: Do not use compressed air or swift sweeping motions that generate dust.[1]

  • Capture: Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.[1]

  • Clean: Scoop the material and the paper towel into a wide-mouth jar.[1]

  • Disposal: Label as "Spill Debris: Halogenated Organic Solid" and place in the solid hazardous waste bin.

Wet Spill (Solution)
  • Secure: Place absorbent pads (pig mats) over the spill immediately.[1]

  • Neutralize (If Acidic): If the spill is large and highly acidic, sprinkle Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) over the pads until bubbling ceases.
    
  • Collect: Place the saturated pads into a heavy-duty plastic bag.

  • Disposal: Label as "Halogenated Spill Debris" . Do NOT place in regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Imidazole-5-carboxylic acid derivatives. National Library of Medicine.[1] [Link]

Personal protective equipment for handling 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

As a critical building block in medicinal chemistry and drug development, 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0) requires precise handling protocols. While not acutely lethal, its specific molecular architecture presents localized hazards that demand rigorous safety and logistical planning. This guide synthesizes regulatory standards with field-proven insights to provide a self-validating operational framework.

Mechanistic Hazard Profiling

To effectively protect yourself, you must understand why a chemical is hazardous. The risks associated with this compound are directly dictated by its structure[1]:

  • Carboxylic Acid Moiety (Proton Donor): When airborne dust contacts the moisture in your eyes or respiratory tract, the acid donates protons, causing localized pH depression. This mechanism is responsible for its classification as a serious eye irritant (H319) and respiratory irritant (H335)[1].

  • Bromophenyl Group (Lipophilicity Enhancer): The heavy bromine atom significantly increases the molecule's lipophilicity (LogP). This allows the compound to more easily penetrate the lipid-rich stratum corneum of the skin, exacerbating dermal irritation (H315) compared to non-halogenated analogs[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a precise hazard assessment[2]. Standard laboratory attire is insufficient.

  • Hand Protection: Nitrile gloves (minimum 4-5 mil thickness).

    • Causality: Nitrile provides a robust barrier against solid organic acids. Latex must be avoided, as it offers inferior chemical resistance against lipophilic halogenated compounds.

  • Eye Protection: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: Standard safety glasses with side shields leave gaps. Unvented goggles create a micro-seal that prevents airborne crystalline dust from interacting with ocular moisture[2].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: Required only if handling outside of a certified fume hood. It physically traps fine particulates before they reach the respiratory epithelium, directly mitigating H335[1].

Self-Validating Operational Protocols

Do not rely on blind adherence to steps; use this self-validating workflow to confirm your safety in real-time.

Step-by-Step Weighing & Solubilization

  • Preparation: Verify your fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Taring: Place an anti-static weighing boat on an analytical balance inside the fume hood.

  • Transfer: Use a grounded or static-free micro-spatula to transfer the powder.

    • Validation Check: Observe the powder's behavior. If the powder clings to the spatula or "jumps" out of the boat, static forces are active, creating an invisible aerosolization risk.

    • Corrective Action: If static is observed, deploy an anti-static ionizer gun over the workspace before proceeding.

  • In-Hood Solubilization: Add your target solvent (e.g., anhydrous DMSO or DMF) directly to the weighing boat or transfer vial while still inside the hood.

    • Validation Check: Visually inspect the solution against both a light and dark background. The protocol is only validated for open-bench transfer once the solution is 100% optically clear. Suspended particulates mean an inhalation hazard still exists[1].

Emergency Spill Response & RCRA Disposal Plan

Improper cleanup of halogenated organic acids can lead to severe regulatory fines and environmental contamination.

Wet-Wipe Spill Response Protocol

  • Isolate: Evacuate unnecessary personnel from the immediate area.

  • Suppress: Causality-Driven Step: Do NOT dry sweep. Dry sweeping aerosolizes the irritant, immediately triggering H335 respiratory hazards[1].

  • Absorb: Lightly dampen a highly absorbent laboratory pad with a compatible solvent (e.g., water or dilute isopropanol) to trap the powder.

  • Wipe: Wipe from the perimeter of the spill inward to prevent spreading the contamination footprint.

EPA RCRA Compliant Disposal Plan Waste management for this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 262[3].

  • Containment: Place all contaminated wipes, gloves, and residual chemical into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label clearly with "Hazardous Waste: Halogenated Organic Acid - Toxic/Irritant".

  • Lifecycle Management: Store in a designated Satellite Accumulation Area (SAA). Do not flush down the sink. Dispose of via a licensed hazardous waste vendor to maintain the federally mandated "cradle-to-grave" tracking[3].

Quantitative Hazard & Property Data

Property / HazardValue / SpecificationCausality / Mitigation Strategy
CAS Number 1439896-42-0Unique identifier for safety tracking[1].
Molecular Weight 267.08 g/mol Heavy brominated structure; increases lipophilicity[1].
Signal Word Warning (GHS07)Indicates moderate hazard; requires strict PPE adherence[1].
H302 Harmful if swallowedStrict prohibition of eating/drinking in the lab; wash hands post-handling[1].
H315 / H319 Skin & Serious Eye IrritationDriven by carboxylic acid acidity; mitigate with nitrile gloves and unvented goggles[1].
H335 May cause respiratory irritationDriven by fine powder aerosolization; mitigate by handling exclusively in a fume hood[1].

Operational Workflow Diagram

SafetyWorkflow Start Risk Assessment CAS 1439896-42-0 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Spill Response Spill->Clean Yes Dispose EPA RCRA Waste Disposal Spill->Dispose No Clean->Dispose

Workflow for handling 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid.

References

  • Fluorochem. "1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439896-42-0) - Fluorochem". Fluorochem SDS Database. 1

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment". United States Department of Labor. 2

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) and Federal Facilities". United States EPA. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.